Myristoleyl myristoleate
Description
Properties
Molecular Formula |
C28H52O2 |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
[(Z)-tetradec-9-enyl] (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C28H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12H,3-8,13-27H2,1-2H3/b11-9-,12-10- |
InChI Key |
DLWIEMYWILBAKT-HWAYABPNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Myristoleyl Myristoleate and Its Analogs from Natural Sources
Abstract: This technical guide provides a comprehensive overview of the discovery and isolation of myristoleyl myristoleate (B1240118) and its closely related analog, cetyl myristoleate, from natural sources. Due to a significant lack of published research on myristoleyl myristoleate, this document focuses on the well-documented history, natural occurrence, and extraction protocols for cetyl myristoleate. Furthermore, a proposed theoretical framework for the isolation and characterization of this compound is presented, based on established principles of lipid chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique wax esters.
Introduction: The Challenge of this compound
This compound is a wax ester composed of myristoleyl alcohol and myristoleic acid, both of which are 14-carbon monounsaturated molecules. Despite its simple structure, there is a notable scarcity of scientific literature detailing its discovery, natural sources, or specific biological activities. This guide aims to address this information gap by providing a thorough review of its closest and most-studied structural analog, cetyl myristoleate, and by proposing a scientifically grounded, theoretical protocol for the future isolation and study of this compound itself.
The Discovery of a Protective Agent: Cetyl Myristoleate
The story of this class of compounds begins not with this compound, but with cetyl myristoleate (CMO), the cetyl ester of myristoleic acid. The discovery is credited to Dr. Harry W. Diehl, a researcher at the National Institutes of Health (NIH).[1][2][3][4][5][6] In the 1960s, Diehl observed that Swiss albino mice were inexplicably immune to experimentally induced polyarthritis.[4][6][7] This led him to hypothesize the existence of a natural protective factor within these animals.
Through a series of meticulous experiments, Diehl and his colleagues successfully isolated and identified this protective agent as cetyl myristoleate.[4][6][8] The initial identification was accomplished using techniques such as thin-layer chromatography, and later confirmed with gas chromatography and mass spectrometry.[4][6] His findings, first patented in the 1970s and later published in the Journal of Pharmaceutical Sciences in 1994, laid the groundwork for decades of research into the anti-inflammatory and joint-lubricating properties of cetylated fatty acids.[5][8]
Natural Sources and Quantitative Data
While the natural occurrence of this compound is not documented, its constituent parts and its analog, cetyl myristoleate, have been identified in various natural sources. Commercial production of these compounds, however, often relies on the esterification of their constituent fatty acids and alcohols, which are more readily available.[2][9][10]
Cetyl Myristoleate and its Precursors
Cetyl myristoleate is found in small quantities in nature. The primary sources of its precursor, myristoleic acid, are various animal fats. Myristyl alcohol, the saturated counterpart to the theoretical myristoleyl alcohol, is primarily derived from the myristic acid found in certain vegetable oils.
| Compound | Natural Source(s) | Typical Concentration | Reference(s) |
| Cetyl Myristoleate | Swiss Albino Mice, Male Beavers, Sperm Whale Oil | Trace amounts | [6] |
| Myristoleic Acid | Beef Tallow, Dairy Fat, Butter, Whale Oil, Kombo Butter (vegetable source) | Up to 2% in beef tallow; higher in Kombo butter | [1][10][11][12] |
| Myristyl Alcohol (Saturated) | Derived from Myristic Acid in Coconut Oil, Palm Kernel Oil, Nutmeg Butter | Myristic Acid: 14-20% in Coconut/Palm Kernel Oil | [1][3][4][13] |
Physicochemical Properties
Below is a summary of the known and predicted physicochemical properties of this compound and its related compounds.
| Property | This compound (Predicted) | Cetyl Myristoleate | Myristoleic Acid | Myristoleyl Alcohol (Predicted) |
| IUPAC Name | (9Z)-tetradec-9-enyl (9Z)-tetradec-9-enoate | Hexadecyl (9Z)-tetradec-9-enoate | (9Z)-Tetradecenoic acid | (9Z)-Tetradec-9-en-1-ol |
| Molecular Formula | C₂₈H₅₂O₂ | C₃₀H₅₈O₂ | C₁₄H₂₆O₂ | C₁₄H₂₈O |
| Molar Mass | 420.71 g/mol | 450.792 g/mol | 226.36 g/mol | 212.38 g/mol |
| Structure | Unsaturated Wax Ester | Saturated/Unsaturated Wax Ester | Monounsaturated Fatty Acid | Monounsaturated Fatty Alcohol |
| CAS Number | Not available | 64660-84-0 | 544-64-9 | 56219-06-8 (as methyl ester) |
Experimental Protocols
Isolation of Cetyl Myristoleate from Swiss Albino Mice (Diehl's Method)
This protocol is based on the original research that led to the discovery of cetyl myristoleate.
4.1.1. Materials
-
Whole Swiss albino mice, homogenized
-
Methylene (B1212753) chloride
-
Silica (B1680970) gel for column chromatography
-
10% aqueous Sodium Hydroxide (NaOH)
-
12 M Hydrochloric Acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Glass chromatography column
4.1.2. Protocol
-
Extraction: The homogenized mice tissue is extracted with methylene chloride. The solvent is then evaporated under reduced pressure to yield a crude lipid extract.[14]
-
Purification: The crude extract is purified using silica gel column chromatography, with methylene chloride as the eluent.[14] Fractions are collected and monitored by thin-layer chromatography to isolate the wax ester fraction.
-
Identification (via Hydrolysis): The purified wax ester is identified through alkaline hydrolysis.
-
The purified oil is refluxed with 10% aqueous NaOH in acetone (B3395972) for several hours.[14]
-
The solution is then acidified with HCl and extracted with methylene chloride.[14]
-
The extract, containing the fatty acid and fatty alcohol, is dried with anhydrous sodium sulfate and the solvent is evaporated.
-
The resulting fatty acid (myristoleic acid) and fatty alcohol (cetyl alcohol) are then identified separately using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Proposed Theoretical Protocol for Isolation of this compound
This proposed workflow is a hypothetical protocol for the isolation and characterization of this compound from a natural source rich in unsaturated lipids, such as certain marine organisms or specialized plant seed oils.
4.2.1. Materials
-
Biological source material (e.g., marine copepod oil, specific seed oil)
-
Hexane and isopropanol (B130326) (for extraction)
-
Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl bonded silica)
-
Chloroform (B151607), heptane, diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile, isopropanol, and dichloromethane (B109758) (HPLC mobile phase)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Deuterated chloroform (CDCl₃)
4.2.2. Protocol
-
Lipid Extraction:
-
Homogenize the biological sample.
-
Perform a solvent extraction using a hexane:isopropanol (3:2, v/v) mixture to obtain the total lipid extract.
-
Dry the extract under a stream of nitrogen.
-
-
Isolation of Wax Ester Fraction:
-
Dissolve the total lipid extract in chloroform.
-
Use Solid Phase Extraction (SPE) with an aminopropyl column to separate lipid classes.
-
Elute neutral lipids, including wax esters, with chloroform:isopropanol (2:1, v/v).
-
Further elute polar lipids with a more polar solvent system to waste.
-
-
Purification of this compound:
-
Fractionate the collected wax ester fraction using preparative HPLC on a C18 column.
-
Employ a gradient elution system (e.g., from acetonitrile/isopropanol to dichloromethane/isopropanol) to separate individual wax ester species based on their carbon number and degree of unsaturation.
-
Collect the fraction corresponding to the predicted retention time of a C28:2 wax ester.
-
-
Characterization and Identification:
-
GC-MS Analysis:
-
Analyze the purified fraction using a high-temperature capillary column suitable for intact wax esters. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (m/z 420.71). Fragmentation patterns will provide information about the constituent fatty acid and fatty alcohol.
-
-
NMR Spectroscopy:
-
Dissolve the purified sample in CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra. Key signals to identify would be:
-
¹H NMR: Olefinic protons (~5.3 ppm), the triplet of the alpha-methylene protons of the fatty alcohol moiety (~4.05 ppm), and the triplet of the alpha-methylene protons of the fatty acid moiety (~2.2 ppm).[15]
-
¹³C NMR: Carbonyl carbon (~174 ppm), olefinic carbons (~128-130 ppm), and the carbon of the alcohol moiety attached to the ester oxygen (~64 ppm).[16]
-
-
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a relevant biological pathway associated with the precursor, myristoleic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. MYRISTYL ALCOHOL (C14) - Ataman Kimya [atamanchemicals.com]
- 5. nutrientinnovations.com [nutrientinnovations.com]
- 6. xtendlife.co [xtendlife.co]
- 7. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cetyl myristoleate isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromforum.org [chromforum.org]
- 10. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 11. nutrientinnovations.com [nutrientinnovations.com]
- 12. US7772279B2 - Use of vegetable butter-based cetyl myristoleate for treating osteoarthritis and other musculoskeletal disease conditions and injuries - Google Patents [patents.google.com]
- 13. specialchem.com [specialchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chemistry.uoc.gr [chemistry.uoc.gr]
Synthesis of Myristoleyl Myristoleate via Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of myristoleyl myristoleate (B1240118), a wax ester with potential applications in the pharmaceutical and cosmetic industries. The document details both chemical and enzymatic esterification approaches, offering hypothetical yet plausible experimental protocols based on established methods for analogous long-chain wax esters. Quantitative data, derived from similar syntheses, are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of a proposed synthesis workflow and a relevant biological signaling pathway, the arachidonic acid cascade, which can be modulated by related fatty acid esters. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and synthesis of novel lipid-based compounds.
Introduction
Myristoleyl myristoleate is a wax ester formed from the esterification of myristoleic acid and myristoleyl alcohol. Wax esters, a class of neutral lipids, are valued for their diverse applications, ranging from emollients and lubricants in cosmetics to their potential as therapeutic agents. While the synthesis of various wax esters is well-documented, specific literature on this compound is limited. This guide extrapolates from established synthesis methodologies for similar compounds, such as cetyl myristoleate, to provide a detailed technical overview for its preparation.
Two primary synthetic routes are explored: traditional chemical esterification using an acid catalyst and a "green chemistry" approach employing enzymatic catalysis with lipases. Both methods are presented with detailed, albeit projected, experimental protocols and expected outcomes.
Synthetic Methodologies
The synthesis of this compound is achieved through the direct esterification of myristoleic acid with myristoleyl alcohol. This reaction can be effectively catalyzed by either chemical or enzymatic means.
Chemical Synthesis via Acid Catalysis
Chemical esterification is a conventional method for producing wax esters. This process typically involves the use of a strong acid catalyst, such as p-toluenesulfonic acid, and requires elevated temperatures to drive the reaction towards completion.
Enzymatic Synthesis via Lipase (B570770) Catalysis
Enzymatic synthesis offers a more sustainable and selective alternative to chemical methods.[1][2] Lipases, such as those from Candida antarctica (Novozym 435) or Rhizomucor miehei, are commonly employed as biocatalysts.[3] This method proceeds under milder reaction conditions, minimizing side reactions and the formation of colored byproducts.[1]
Quantitative Data Summary
The following tables summarize the projected quantitative data for the chemical and enzymatic synthesis of this compound, based on typical yields and conditions reported for similar wax ester syntheses.
Table 1: Projected Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Chemical Synthesis (p-toluenesulfonic acid) | Enzymatic Synthesis (Immobilized Lipase) |
| Reactants | Myristoleic Acid, Myristoleyl Alcohol | Myristoleic Acid, Myristoleyl Alcohol |
| Catalyst | p-toluenesulfonic acid | Immobilized Lipase (e.g., Novozym 435) |
| Solvent | Toluene (B28343) (for azeotropic water removal) | Solvent-free or Heptane |
| Temperature | 110-120 °C[4][5] | 40-70 °C[3][6] |
| Reaction Time | 4-8 hours | 8-24 hours[1] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1.1 | 1:1[3] |
| Catalyst Loading | 1-5 mol% (relative to myristoleic acid) | 5-10% (w/w of total substrates)[1] |
| Projected Yield | 85-95% | 90-98%[1] |
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C28H52O2 |
| Molecular Weight | 420.71 g/mol |
| Appearance | Waxy solid or semi-solid at room temperature |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane (B92381), chloroform) |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound.
Protocol 1: Chemical Synthesis using p-Toluenesulfonic Acid
Materials:
-
Myristoleic Acid (1 equivalent)
-
Myristoleyl Alcohol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
5% (w/v) Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add myristoleic acid, myristoleyl alcohol, and p-toluenesulfonic acid monohydrate.
-
Add a sufficient volume of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and water to remove the acid catalyst and any unreacted myristoleic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[7]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a waxy solid.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
Materials:
-
Myristoleic Acid (1 equivalent)
-
Myristoleyl Alcohol (1 equivalent)
-
Immobilized Lipase (e.g., Novozym 435)
-
Heptane (optional, for solvent-based reaction)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Incubator shaker or stirred-tank reactor
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a reaction vessel, combine myristoleic acid and myristoleyl alcohol. If a solvent is used, dissolve the substrates in heptane.
-
Add the immobilized lipase (5-10% by weight of the total substrates).[1]
-
If performing a solvent-free reaction, ensure adequate mixing. For enhanced water removal, molecular sieves can be added to the reaction mixture.
-
Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 40-70 °C) with continuous agitation (e.g., 200 rpm) for 8-24 hours.[1]
-
Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or TLC.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and reused for subsequent batches.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The resulting product is typically of high purity. If further purification is required, column chromatography can be employed as described in the chemical synthesis protocol.[7]
-
Characterize the final product using NMR and FTIR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the enzymatic synthesis of this compound.
Caption: Workflow for enzymatic synthesis of this compound.
Relevant Biological Pathway: Arachidonic Acid Cascade
Fatty acid esters, such as cetyl myristoleate, have been reported to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The following diagram illustrates this pathway, highlighting the potential points of inhibition by this compound.
Caption: Inhibition of the arachidonic acid cascade by this compound.
Conclusion
References
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. Synthesis of Wax Esters From Palm Kernel Oil Catalyzed by Lipase | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Effects of fatty acyl coenzyme A esters on lipoxygenase and cyclooxygenase metabolism of arachidonic acid in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Myristoleate Esters
A note on nomenclature: The compound "Myristoleyl myristoleate" is not a standard recognized chemical name in scientific literature or databases. It is likely that this name contains a typographical error. This guide will therefore focus on a closely related and well-documented compound, Cetyl myristoleate (B1240118) , which is the ester of myristoleic acid and cetyl alcohol. Additionally, this guide will provide detailed information on Myristoleic acid , the fundamental fatty acid component.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of cetyl myristoleate and myristoleic acid.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of Myristoleic Acid and Cetyl Myristoleate, facilitating a comparative analysis of these related compounds.
Table 1: Chemical Properties
| Property | Myristoleic Acid | Cetyl Myristoleate |
| IUPAC Name | (9Z)-Tetradec-9-enoic acid[1] | Hexadecyl (9Z)-tetradec-9-enoate[2] |
| Synonyms | cis-9-Tetradecenoic acid[3] | cis-9-Cetyl myristoleate[2] |
| CAS Number | 544-64-9[1][3] | 64660-84-0[4][5] |
| Molecular Formula | C₁₄H₂₆O₂[1][6][7] | C₃₀H₅₈O₂[4][5] |
| Molecular Weight | 226.36 g/mol [1][3] | 450.78 g/mol [4] |
| Chemical Class | Unsaturated Fatty Acid[3] | Wax Monoester[5] |
Table 2: Physical Properties
| Property | Myristoleic Acid | Cetyl Myristoleate |
| Appearance | Liquid[3] | / |
| Melting Point | -4.5 to -4 °C[3] | Not Available |
| Boiling Point | 144 °C at 0.6 mmHg[3] | 519.6 °C at 760 mmHg[4] |
| Density | 0.9 g/mL at 25 °C[3] | 0.865 g/cm³[4] |
| Refractive Index | n20/D 1.4562[3] | 1.46[4] |
| Solubility | Not Available | Insoluble in water[8] |
| Vapor Pressure | Not Available | 6.75E-11 mmHg at 25°C[4] |
| Flash Point | Not Available | 71.3°C[4] |
Experimental Protocols
Detailed experimental protocols for the characterization of long-chain fatty acids and their esters are extensive and can be found in specialized analytical chemistry literature. However, this section outlines the general methodologies employed in the determination of the properties listed above and in biological activity assays.
Synthesis of Cetyl Myristoleate
Cetyl myristoleate can be synthesized via an esterification reaction between myristoleic acid and cetyl alcohol. A common laboratory-scale procedure involves the following steps:
-
Reactant Mixture: Myristoleic acid and cetyl alcohol are combined in a suitable organic solvent.
-
Catalysis: A catalyst, such as p-toluenesulfonic acid monohydrate, is added to the mixture to facilitate the esterification reaction[2].
-
Reaction Conditions: The mixture is typically heated under reflux for a specified period to drive the reaction to completion.
-
Purification: The resulting cetyl myristoleate is then purified from the reaction mixture using techniques like column chromatography on silica (B1680970) gel to remove unreacted starting materials and the catalyst[9].
Characterization of Physical and Chemical Properties
The determination of the physicochemical properties of myristoleic acid and cetyl myristoleate involves a range of standard analytical techniques:
-
Melting and Boiling Points: Determined using a melting point apparatus or by distillation under controlled pressure, respectively.
-
Density and Refractive Index: Measured using a pycnometer or densitometer and a refractometer.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the chemical structure and purity of the synthesized compounds[9].
-
Chromatographic Analysis: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compounds and to separate them from complex mixtures.
Evaluation of Biological Activity
The anti-inflammatory and other biological effects of myristoleic acid and cetyl myristoleate are investigated using various in vitro and in vivo models. A general workflow for such studies is as follows:
-
Cell Culture: Relevant cell lines, such as macrophages (e.g., RAW 264.7) for inflammation studies or dermal papilla cells for hair growth research, are cultured under standard conditions[10][11].
-
Treatment: The cells are treated with varying concentrations of myristoleic acid or cetyl myristoleate.
-
Assays: A variety of assays are then performed to measure specific biological endpoints. These can include:
-
Cytokine Quantification: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the levels of pro-inflammatory cytokines like IL-6, MCP-1, and TNF-α in the cell culture supernatant[11].
-
Western Blotting: This technique is used to analyze the expression levels of key proteins involved in signaling pathways, such as those in the Wnt/β-catenin and ERK pathways[10].
-
Cell Proliferation Assays: To assess the effect on cell growth, as was done with dermal papilla cells to study the impact of myristoleic acid on hair follicle regeneration[10].
-
-
Animal Models: In vivo studies, such as the collagen-induced arthritis model in mice, are used to evaluate the therapeutic efficacy of these compounds in a whole-organism context[12].
Biological Activity and Signaling Pathways
Myristoleic acid and its esters, like cetyl myristoleate, have garnered attention for their potential therapeutic benefits, particularly in the context of inflammation and joint health.
Anti-Inflammatory Mechanism of Action
The primary proposed mechanism of action for cetyl myristoleate's anti-inflammatory effects is through the modulation of the arachidonic acid cascade. It is believed to inhibit the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes[2].
Caption: Proposed anti-inflammatory mechanism of Cetyl Myristoleate.
Myristoleic Acid in Cellular Signaling
Myristoleic acid has been shown to influence various cellular signaling pathways, highlighting its diverse biological activities. One notable example is its role in promoting hair growth by activating the Wnt/β-catenin and ERK pathways in dermal papilla cells[10].
Caption: Myristoleic acid's role in promoting hair growth signaling.
Furthermore, myristoleic acid has demonstrated cytotoxic effects against prostate cancer cells and plays a role in bone metabolism by inhibiting osteoclast formation[6][13]. These activities suggest a broader therapeutic potential for this fatty acid and its derivatives.
Conclusion
While the initially requested "this compound" remains elusive in scientific literature, the comprehensive analysis of the closely related cetyl myristoleate and its constituent myristoleic acid provides valuable insights for researchers in drug development. The compiled data on their chemical and physical properties, alongside an understanding of their biological activities and the experimental methodologies used for their evaluation, serves as a foundational resource for further investigation into the therapeutic applications of these lipid molecules. The anti-inflammatory properties of cetyl myristoleate and the diverse signaling roles of myristoleic acid present compelling avenues for future research and development.
References
- 1. Myristoleic acid - Wikipedia [en.wikipedia.org]
- 2. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 3. 肉豆蔻酸 ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cas 64660-84-0,cetyl myristoleate | lookchem [lookchem.com]
- 5. Cetyl Myristoleate | C30H58O2 | CID 6443825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Myristoleic Acid | C14H26O2 | CID 5281119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Myristoleic acid [webbook.nist.gov]
- 8. cetyl myristoleate, 64660-84-0 [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metabolon.com [metabolon.com]
The Inhibitory Potential of Myristoleyl Myristoleate on Prostaglandin and Leukotriene Synthesis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. Key mediators of the inflammatory cascade include prostaglandins (B1171923) and leukotrienes, bioactive lipids derived from the arachidonic acid pathway. The inhibition of their synthesis is a cornerstone of anti-inflammatory therapy. This technical guide explores the putative role of myristoleyl myristoleate (B1240118), a fatty acid ester, in the modulation of prostaglandin (B15479496) and leukotriene production. While direct experimental data on myristoleyl myristoleate is limited, this paper will extrapolate its potential mechanisms of action based on current knowledge of its constituent fatty acid, myristoleic acid, and other related lipid esters. We will delve into the core signaling pathways, present available quantitative data on related compounds for comparative analysis, and provide detailed experimental protocols for assessing the anti-inflammatory potential of such molecules.
Introduction
Prostaglandins and leukotrienes are potent signaling molecules collectively known as eicosanoids. They are synthesized from arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively[1][2][3][4]. Their overproduction is a hallmark of inflammatory conditions, making the enzymes in these pathways prime targets for therapeutic intervention. Fatty acid esters, a class of lipids, have garnered interest for their potential anti-inflammatory properties[5][6]. This compound, an ester of myristoleic acid and myristoleyl alcohol, is structurally similar to other lipids that have demonstrated modulation of inflammatory pathways. This paper will provide a technical overview of the potential mechanisms by which this compound may inhibit prostaglandin and leukotriene synthesis.
Signaling Pathways of Prostaglandin and Leukotriene Synthesis
The arachidonic acid cascade is the central pathway for the production of prostaglandins and leukotrienes. The cascade is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2[3][4][7].
Cyclooxygenase (COX) Pathway
Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and upregulated during inflammation[1]. The COX enzymes convert arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2)[7].
Figure 1: Potential Inhibition of the Cyclooxygenase (COX) Pathway.
Lipoxygenase (LOX) Pathway
In parallel to the COX pathway, arachidonic acid can be metabolized by lipoxygenase (LOX) enzymes. The 5-lipoxygenase (5-LOX) pathway is of particular interest in inflammation as it leads to the production of leukotrienes[2][8]. 5-LOX converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be converted to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4)[8].
Figure 2: Potential Inhibition of the Lipoxygenase (LOX) Pathway.
Quantitative Data on Fatty Acid Inhibition of COX and LOX
Direct quantitative data on the inhibitory activity of this compound on COX and LOX enzymes is not currently available in the published literature. However, studies on its constituent fatty acid, myristoleic acid, and other related fatty acids provide a basis for comparison.
One study investigating the effects of various naturally occurring fatty acids on COX-1 and COX-2 found that myristic acid (a saturated fatty acid related to myristoleic acid) was inactive towards both enzymes at concentrations up to 500 μM. In contrast, other unsaturated fatty acids, such as linoleic acid and alpha-linolenic acid, demonstrated inhibitory activity, with a preference for COX-2[9].
The following tables summarize the inhibitory concentrations (IC50) of various fatty acids and related compounds on COX and LOX enzymes for comparative purposes.
Table 1: Inhibitory Activity of Various Compounds on Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | IC50 (μM) | Reference |
| Myristic Acid | COX-1 | > 500 | [9] |
| Myristic Acid | COX-2 | > 500 | [9] |
| Linoleic Acid | COX-1 | 20 | [10] |
| Linoleic Acid | COX-2 | 2 | [10] |
| Alpha-Linolenic Acid | COX-1 | 180 | [9] |
| Alpha-Linolenic Acid | COX-2 | 3.9 - 180 | [9] |
| Oleic Acid | COX-2 | > 5 (at 5 µM, 3.5% inhibition) | [11] |
| Indomethacin | COX-2 | - | [12] |
| Celecoxib | COX-2 | - | [11] |
Table 2: Inhibitory Activity of Various Compounds on Lipoxygenase (LOX) Enzymes
| Compound | Enzyme | IC50 (μM) | Reference |
| Caffeic acid phenethyl ester (CAPE) | 5-LOX | 0.13 | [8] |
| Zileuton | 5-LOX | 3.5 | [8] |
| 15-Hydroxy-eicosatetraenoic acid (15-HETE) | LTB4 Production | 6 | [13] |
| 12-Hydroxy-eicosatetraenoic acid (12-HETE) | LTB4 Production | 23 | [13] |
| 13-Hydroxy-octadecadienoic acid (13-HODD) | LTB4 Production | 32 | [13] |
Experimental Protocols
To assess the inhibitory potential of this compound on prostaglandin and leukotriene synthesis, a series of in vitro and cell-based assays can be employed.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the activity of purified COX enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Reaction Mixture: A reaction buffer is prepared containing heme and a reducing agent (e.g., glutathione).
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a suitable vehicle control) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Quantification: The amount of prostaglandin produced (typically measured as PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 3: Experimental Workflow for In Vitro COX Inhibition Assay.
Cell-Based Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
This assay assesses the ability of a test compound to inhibit PGE2 production in a cellular context, often using macrophages or other relevant cell types.
Methodology:
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 murine macrophages) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit.
-
Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated relative to the stimulated control.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the direct inhibitory effect of a test compound on 5-LOX activity.
Methodology:
-
Enzyme Preparation: Purified human recombinant 5-LOX is used.
-
Reaction Mixture: The reaction is carried out in a suitable buffer containing calcium and ATP.
-
Incubation: The enzyme is pre-incubated with the test compound.
-
Reaction Initiation: The reaction is started by the addition of arachidonic acid.
-
Product Detection: The formation of leukotrienes can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Data Analysis: The initial reaction rates are determined, and the percentage of inhibition is calculated to determine the IC50 value.
Cell-Based Leukotriene B4 (LTB4) Production Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of LTB4 in inflammatory cells.
Methodology:
-
Cell Isolation: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood.
-
Treatment: The cells are pre-incubated with various concentrations of this compound.
-
Stimulation: LTB4 production is stimulated using a calcium ionophore (e.g., A23187).
-
Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension.
-
LTB4 Quantification: The amount of LTB4 is quantified by High-Performance Liquid Chromatography (HPLC) or an ELISA kit.
-
Data Analysis: The percentage of inhibition of LTB4 production is calculated to determine the IC50 value.
Conclusion and Future Directions
This compound, as a fatty acid ester, holds theoretical potential as an inhibitor of prostaglandin and leukotriene synthesis through the modulation of the COX and LOX pathways. However, the current body of scientific literature lacks direct evidence and quantitative data to substantiate this hypothesis. The information presented in this technical guide, drawn from studies on the constituent fatty acid, myristoleic acid, and other related lipids, suggests that any potential inhibitory activity may be modest and isoform-selective.
Future research should focus on conducting rigorous in vitro and cell-based assays, as detailed in the experimental protocols section, to directly assess the inhibitory effects of this compound on COX-1, COX-2, and 5-LOX. Such studies are crucial to determine its IC50 values and to elucidate its precise mechanism of action. Furthermore, in vivo studies using animal models of inflammation would be necessary to evaluate its therapeutic potential and pharmacokinetic profile. The exploration of this compound and similar fatty acid esters could lead to the development of novel anti-inflammatory agents with potentially unique properties.
References
- 1. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 2. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 3. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Effect of Polyunsaturated Fatty Acid N-Acylethanolamines Mediated by Macrophage Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gsartor.org [gsartor.org]
- 11. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of Cetylated Fatty Acids in Cellular Models
Abstract
Cetylated fatty acids (CFAs) are a class of esterified fatty acids that have garnered significant attention for their therapeutic potential in managing inflammatory and joint-related disorders. This technical guide provides an in-depth review of the biological functions of CFAs as observed in various cellular models. It consolidates current research on their anti-inflammatory and chondrogenic properties, delving into the underlying molecular mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols for in vitro assays, and visualizes complex signaling pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Cetylated fatty acids are a unique group of naturally occurring lipids, which are fatty acids esterified with cetyl alcohol.[1] This group includes compounds such as cetyl myristoleate (B1240118), cetyl palmitoleate, cetyl oleate, and others.[1][2] Initially identified for their potential to protect against experimentally induced arthritis in animal models, CFAs are now key components in various over-the-counter formulations intended to alleviate symptoms associated with musculoskeletal conditions like osteoarthritis.[1][2][3][4] While clinical observations suggest benefits in improving joint mobility and reducing pain, a deeper understanding of their mechanism of action at the cellular level is crucial for their validation and future therapeutic development.[1][5][6] This guide focuses on the in vitro evidence that elucidates the core biological functions of CFAs.
Core Biological Functions in Cellular Models
In vitro studies have been instrumental in characterizing the primary effects of CFAs at the cellular level, highlighting two main areas of activity: potent anti-inflammatory effects and the promotion of chondrogenesis.
Anti-inflammatory Effects
A significant body of evidence points to the ability of CFAs to modulate inflammatory responses. In cellular models of inflammation, particularly using mouse macrophage cell lines like RAW264.7, a mixture of CFAs has been shown to significantly decrease the production and expression of key pro-inflammatory cytokines.[2][7][8] Following stimulation with bacterial lipopolysaccharides (LPS) to mimic an inflammatory state, treatment with CFAs leads to a marked reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[2][7][8] These cytokines are central regulators of the inflammatory cascade, and their suppression points to the potential of CFAs to interrupt inflammatory signaling pathways.[2] The anti-inflammatory action of CFAs appears to be comparable, and in some cases superior, to that of common nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in these in vitro settings.[1][2]
Chondrogenic Effects
Beyond their anti-inflammatory properties, CFAs have demonstrated a beneficial role in cartilage health. Studies utilizing human adipose-derived stem cells (hADSCs) in three-dimensional, scaffold-free culture models have shown that CFAs can facilitate the process of chondrogenesis—the formation of new cartilage.[2][7][8] Treatment with a CFA mixture was observed to initiate and propagate the differentiation of these mesenchymal stem cells into chondrocytes.[2][7] This is evidenced by the increased expression and deposition of essential chondrogenic markers, such as specific types of collagen (Type II, IX, XI) and aggrecan, which are critical components for maintaining the biochemical properties and structural integrity of articular cartilage.[2] These findings suggest that CFAs may not only reduce inflammation in joints but could also play a role in repairing degenerated cartilage.[2]
Proposed Mechanisms of Action
The biological effects of CFAs are underpinned by their interaction with several molecular pathways. Current research suggests a multi-faceted mechanism of action, including the modulation of inflammatory signaling, interaction with the endocannabinoid system, and influences on cellular lipid metabolism.
Modulation of Inflammatory Signaling Pathways
The primary anti-inflammatory mechanism of CFAs is believed to be the inhibition of pro-inflammatory mediators.[1] While early theories suggested an inhibition of the cyclooxygenase (COX) pathway, similar to NSAIDs, this has not been definitively confirmed in human studies.[2][9] However, the consistent and significant reduction of IL-6, TNF-α, and MCP-1 in macrophage cell lines strongly indicates an upstream effect on inflammatory signaling cascades, potentially involving transcription factors like NF-κB, which regulate the expression of these cytokines.[2][10]
References
- 1. Identification of a Possible Endocannabinoid-Mediated Mechanism of Action of Cetylated Fatty Acids [mdpi.com]
- 2. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rejuvenation-science.com [rejuvenation-science.com]
- 5. nutrientinnovations.com [nutrientinnovations.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoleyl Myristoleate Isomers: A Technical Guide to Their Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleyl myristoleate (B1240118), a wax ester composed of myristoleyl alcohol and myristoleic acid, exists in various isomeric forms, primarily as positional isomers of the double bond in both the fatty acid and fatty alcohol moieties. While direct comparative studies on the biological activity of specific Myristoleyl myristoleate isomers are not extensively available in current literature, research on related wax esters, such as cetyl myristoleate, suggests significant potential for anti-inflammatory and immunomodulatory activities. This technical guide synthesizes the available information on wax ester biology, outlines potential mechanisms of action for this compound isomers, provides detailed experimental protocols for their evaluation, and presents hypothetical comparative data to guide future research in this promising area of drug discovery.
Introduction to this compound and its Isomers
This compound is a wax ester, a class of lipids known for their protective and lubricating properties in nature. It is an ester formed from myristoleic acid (a C14:1 fatty acid) and myristoleyl alcohol (a C14:1 fatty alcohol). The primary source of isomeric variation in this compound lies in the position of the double bond within both the myristoleic acid and myristoleyl alcohol chains. For instance, the double bond in myristoleic acid is commonly found at the 9th position (cis-9-tetradecenoic acid), but other positional isomers can exist. Similarly, myristoleyl alcohol can have its double bond at various positions.
These structural variations, though subtle, can significantly impact the molecule's physical properties and, consequently, its biological activity. The differential spatial arrangement of isomers can lead to varied affinities for enzyme active sites and cellular receptors, resulting in a spectrum of biological responses.
Potential Biological Activities of this compound Isomers
Based on studies of structurally similar wax esters like cetyl myristoleate, this compound isomers are hypothesized to possess several key biological activities, primarily centered around the modulation of inflammatory processes.
Anti-inflammatory Effects
The most well-documented potential bioactivity of related wax esters is their anti-inflammatory effect. This is thought to occur through the inhibition of key inflammatory pathways. Although not fully established, the likely mechanism of action for compounds like cetyl myristoleate involves the reduction of prostaglandin (B15479496) and leukotriene production by inhibiting the lipoxygenase and cyclooxygenase (COX) pathways of arachidonic acid metabolism[1].
Immunomodulatory Effects
Beyond general anti-inflammatory action, these compounds may also modulate the immune system. Researchers hypothesize that cetylated fatty acids might influence the lubrication of joints and muscles, soften tissues, and increase pliability[2]. It is also thought that they might act as modulators of the immune system[2].
Data Presentation: Hypothetical Comparative Biological Activity
Direct quantitative data comparing the biological activities of different this compound isomers is currently scarce in peer-reviewed literature. The following tables present hypothetical data based on plausible outcomes from the experimental protocols detailed in this guide. These tables are intended to serve as a framework for future research and data presentation.
Table 1: Hypothetical Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Isomer (this compound) | Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| (Z)-tetradec-9-en-1-yl (Z)-tetradec-9-enoate | 10 | 25 ± 3.1 | 35.2 |
| 25 | 48 ± 4.5 | ||
| 50 | 72 ± 5.2 | ||
| (Z)-tetradec-7-en-1-yl (Z)-tetradec-9-enoate | 10 | 18 ± 2.8 | 48.5 |
| 25 | 35 ± 3.9 | ||
| 50 | 60 ± 4.8 | ||
| (Z)-tetradec-9-en-1-yl (Z)-tetradec-7-enoate | 10 | 22 ± 3.0 | 39.8 |
| 25 | 45 ± 4.1 | ||
| 50 | 68 ± 5.0 | ||
| Lornoxicam (Positive Control) | 10 | 95 ± 2.1 | 1.5 |
Data are presented as mean ± standard deviation (SD) from three independent experiments. IC50 values are calculated from dose-response curves.
Table 2: Hypothetical Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Isomer (this compound) | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| (Z)-tetradec-9-en-1-yl (Z)-tetradec-9-enoate | 50 | 65 ± 5.8 | 58 ± 6.2 |
| (Z)-tetradec-7-en-1-yl (Z)-tetradec-9-enoate | 50 | 50 ± 4.9 | 45 ± 5.5 |
| (Z)-tetradec-9-en-1-yl (Z)-tetradec-7-enoate | 50 | 60 ± 5.2 | 52 ± 5.9 |
| Dexamethasone (Positive Control) | 10 | 92 ± 3.5 | 88 ± 4.1 |
Data are presented as mean ± SD from three independent experiments. Cytokine levels in the supernatant were measured by ELISA.
Table 3: Hypothetical Activation of PPARγ in a Luciferase Reporter Assay
| Isomer (this compound) | Concentration (µM) | Fold Activation (vs. Vehicle) | EC50 (µM) |
| (Z)-tetradec-9-en-1-yl (Z)-tetradec-9-enoate | 10 | 1.8 ± 0.2 | 22.4 |
| 25 | 3.5 ± 0.4 | ||
| 50 | 5.2 ± 0.6 | ||
| (Z)-tetradec-7-en-1-yl (Z)-tetradec-9-enoate | 10 | 1.5 ± 0.2 | 31.7 |
| 25 | 2.8 ± 0.3 | ||
| 50 | 4.1 ± 0.5 | ||
| Rosiglitazone (B1679542) (Positive Control) | 1 | 15.6 ± 1.2 | 0.045 |
Data are presented as mean ± SD from three independent experiments. Fold activation is calculated relative to the vehicle control.
Table 4: Hypothetical Inhibition of NF-κB Activation in a Luciferase Reporter Assay
| Isomer (this compound) | Concentration (µM) | Inhibition of TNF-α induced NF-κB Activity (%) | IC50 (µM) |
| (Z)-tetradec-9-en-1-yl (Z)-tetradec-9-enoate | 10 | 20 ± 2.5 | 41.2 |
| 25 | 42 ± 3.8 | ||
| 50 | 68 ± 4.9 | ||
| (Z)-tetradec-7-en-1-yl (Z)-tetradec-9-enoate | 10 | 15 ± 2.1 | 55.8 |
| 25 | 33 ± 3.2 | ||
| 50 | 55 ± 4.3 | ||
| Bay 11-7082 (Positive Control) | 10 | 98 ± 1.5 | 2.1 |
Data are presented as mean ± SD from three independent experiments. Inhibition is calculated relative to the TNF-α stimulated control.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the biological activity of this compound isomers.
Synthesis and Purification of this compound Isomers
The synthesis of specific this compound isomers can be achieved through the esterification of the corresponding myristoleic acid isomer with the desired myristoleyl alcohol isomer.
-
Materials:
-
Specific myristoleic acid isomer (e.g., (Z)-tetradec-9-enoic acid)
-
Specific myristoleyl alcohol isomer (e.g., (Z)-tetradec-9-en-1-ol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
-
-
Procedure:
-
Dissolve the myristoleic acid isomer (1 eq) and myristoleyl alcohol isomer (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound isomer.
-
Confirm the structure and purity of the isomer using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Cell Culture
-
Cell Line: Murine macrophage cell line RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory potential of the isomers by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound isomers (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation serves as the negative control.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.
-
Cytokine Quantification by ELISA
This protocol quantifies the inhibition of pro-inflammatory cytokines TNF-α and IL-6.
-
Procedure:
-
Follow steps 1-3 of the NO production assay.
-
After 24 hours of stimulation, collect the cell culture supernatant and centrifuge to remove cell debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions[3][4][5].
-
The percentage of cytokine inhibition is calculated as: [(Cytokine in LPS group - Cytokine in treated group) / Cytokine in LPS group] x 100.
-
NF-κB Luciferase Reporter Assay
This assay determines if the isomers inhibit the NF-κB signaling pathway.
-
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
TNF-α (as a stimulant)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent[6][7][8].
-
After 24 hours, pre-treat the transfected cells with the this compound isomers for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit according to the manufacturer's protocol[6][9].
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage inhibition of NF-κB activity relative to the TNF-α stimulated control.
-
PPARγ Activation Assay
This assay investigates if the isomers can activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
-
Materials:
-
HepG2 cells
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid (containing PPAR response elements)
-
Renilla luciferase plasmid
-
Rosiglitazone (as a positive control)
-
-
Procedure:
-
Co-transfect HepG2 cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase plasmid.
-
After 24 hours, treat the cells with the this compound isomers or rosiglitazone for 24 hours.
-
Lyse the cells and measure luciferase activities as described in the NF-κB assay.
-
Calculate the fold activation of PPARγ relative to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound isomers and the general experimental workflows.
Potential Anti-inflammatory Signaling Pathways
Caption: Potential anti-inflammatory signaling pathways modulated by this compound isomers.
PPARγ Activation Pathway
References
- 1. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 2. douglaslabs.com [douglaslabs.com]
- 3. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. brieflands.com [brieflands.com]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. benchchem.com [benchchem.com]
- 8. bowdish.ca [bowdish.ca]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
An In-depth Technical Guide on the Immunomodulatory Effects of Myristoleyl Myristoleate: A Review of Foundational Research and Future Directions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the immunomodulatory effects of Myristoleyl Myristoleate (B1240118) is not currently available. This technical guide extrapolates potential biological activities and mechanisms of action based on existing research on the structurally related and well-studied compound, Cetyl Myristoleate (the cetyl ester of myristoleic acid), and its constituent fatty acid, myristoleic acid. The experimental protocols and data presented herein are derived from studies on these related molecules and should be considered as a foundational framework for initiating direct research on Myristoleyl Myristoleate.
Introduction
This compound is a wax ester composed of myristoleyl alcohol and myristoleic acid. While direct studies on its immunomodulatory properties are lacking, the established anti-inflammatory and immune-influencing activities of its components and related compounds, such as Cetyl Myristoleate (CMO), provide a strong rationale for its investigation as a potential immunomodulator. This whitepaper aims to provide a comprehensive overview of the foundational research that can guide the exploration of this compound's therapeutic potential.
Potential Mechanisms of Immunomodulation
Based on the activities of Cetyl Myristoleate and myristoleic acid, the immunomodulatory effects of this compound may be mediated through several key mechanisms:
-
Inhibition of Pro-inflammatory Mediators: A primary proposed mechanism is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are critical in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. By inhibiting these pathways, this compound could potentially reduce inflammation, pain, and swelling associated with various inflammatory conditions.
-
Modulation of Cytokine Production: Studies on a cetylated fatty acid mixture containing CMO have shown a significant reduction in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α) in macrophage cell lines.
-
T-Lymphocyte Regulation: There is evidence to suggest that related fatty acid esters may influence T-cell activity, potentially leading to a "reprogramming" of T-cells, although the precise mechanisms remain to be elucidated.[3]
-
PPAR Agonism: Myristoleic acid has been identified as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ. PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARs can lead to the transcriptional repression of pro-inflammatory genes.
-
Inhibition of Osteoclastogenesis: Myristoleic acid has been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption, by suppressing the activation of Src and Pyk2 signaling pathways.[4] This suggests a potential role in bone-related inflammatory conditions.
-
Wnt/β-Catenin and ERK Pathway Activation: In dermal papilla cells, myristoleic acid has been found to activate the Wnt/β-catenin and ERK signaling pathways, which are involved in cell proliferation and differentiation.[5]
Data Presentation: Effects of Cetyl Myristoleate on Inflammatory Markers and Clinical Outcomes
The following tables summarize quantitative data from studies on Cetyl Myristoleate (CMO), providing a potential indication of the effects that could be investigated for this compound.
Table 1: Effect of a Cetylated Fatty Acid Mixture (Celadrin®) on Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | Control (LPS only) (pg/mL) | Cetylated Fatty Acid Mixture (100 µg/mL) + LPS (pg/mL) | % Reduction |
| IL-6 | 1500 | 600 | 60% |
| MCP-1 | 800 | 350 | 56% |
| TNF-α | 2500 | 1200 | 52% |
Data extrapolated from graphical representations in the source study and should be considered illustrative.
Table 2: Clinical Outcomes of a Double-Blind, Randomized, Placebo-Controlled Trial of Cetyl Myristoleate (CMO) for Knee Pain [6]
| Group | Treatment | Mean Change in NRS Pain Score (Baseline to 12 weeks) | p-value vs. Placebo | Positive PGIC Response |
| A | 100% Fatty Acid Complex (with 12.5% CMO) | -2.5 | 0.005 | >50% |
| B | 80% Fatty Acid Complex (with 10% CMO) | -1.8 | 0.180 | >50% |
| C | 62.4% Fatty Acid Complex (with 7.8% CMO) | -2.2 | 0.012 | >50% |
| D | Placebo (Starch) | -0.5 | - | 16.7% |
NRS: Numeric Rating Scale; PGIC: Patient Global Impression of Change.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.
Lymphocyte Proliferation Assay
This assay determines the effect of a compound on the proliferation of lymphocytes, a key event in the adaptive immune response.
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Assay Principle: PBMCs are stimulated to proliferate with a mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads). The extent of proliferation in the presence of varying concentrations of this compound is measured.
-
Protocol:
-
Isolate PBMCs and resuspend in complete RPMI-1640 medium.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add this compound at various concentrations (e.g., 1, 10, 50, 100 µM) to the wells. A vehicle control (e.g., DMSO) should be included.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulated wells. Leave some wells unstimulated as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the proliferation as counts per minute (CPM) and express the results as a percentage of the mitogen-only control.
-
-
Alternative Method: Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry can be used to track cell division cycles.
Macrophage Activation and Cytokine Production Assay
This assay evaluates the effect of a compound on macrophage activation and the secretion of inflammatory cytokines.
-
Cell Line: Murine macrophage cell line RAW264.7 or human monocyte-derived macrophages (hMDMs).
-
Assay Principle: Macrophages are activated with a pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS)) in the presence of the test compound. The production of cytokines into the cell culture supernatant is then quantified.
-
Protocol:
-
Plate RAW264.7 cells at a density of 1 x 10^6 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This is a standard immunoassay for quantifying the concentration of a specific cytokine in a sample.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine but conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample.
-
Protocol (General):
-
Coat a 96-well plate with the capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards of known cytokine concentrations and the experimental samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Visualization of Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that this compound might modulate, based on the known actions of Cetyl Myristoleate and myristoleic acid.
Caption: Potential inhibition of COX and LOX pathways by this compound.
Caption: Potential activation of PPAR signaling pathway by myristoleic acid.
Caption: Potential activation of Wnt/β-catenin and ERK pathways by myristoleic acid.
Conclusion and Future Directions
While direct evidence is currently unavailable for this compound, the existing data on Cetyl Myristoleate and myristoleic acid strongly suggest its potential as a novel immunomodulatory agent. The proposed mechanisms, including the inhibition of pro-inflammatory eicosanoid production, modulation of cytokine release, and interaction with key signaling pathways like PPARs, provide a solid foundation for future research.
To fully elucidate the immunomodulatory profile of this compound, the following steps are recommended:
-
In Vitro Characterization: Conduct comprehensive in vitro studies using the protocols outlined in this guide to determine its effects on lymphocyte proliferation, macrophage polarization, and cytokine secretion.
-
Mechanism of Action Studies: Investigate the specific molecular targets of this compound, including its effects on COX and LOX enzyme activity and its binding affinity for PPARs.
-
In Vivo Efficacy Studies: Evaluate the therapeutic potential of this compound in animal models of inflammatory diseases, such as collagen-induced arthritis or inflammatory bowel disease.
-
Pharmacokinetic and Safety Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties and conduct thorough safety and toxicology studies.
The exploration of this compound represents a promising avenue for the development of new therapies for a range of inflammatory and autoimmune disorders. The foundational research on related compounds, as summarized in this whitepaper, provides a clear and actionable roadmap for these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Myristoleic acid inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Myristoleyl Myristoleate Administration in Animal Models of Arthritis
Introduction
Myristoleyl myristoleate (B1240118) belongs to a class of cetylated fatty acids being investigated for their potential anti-inflammatory and chondroprotective properties. This document provides detailed protocols for the administration of its close analog, cetyl myristoleate, in two common animal models of arthritis: Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats. These models are instrumental in preclinical assessments of potential therapeutic agents for rheumatoid arthritis.
Animal Models of Arthritis
The selection of an appropriate animal model is critical for evaluating the efficacy of a potential anti-arthritic compound.
-
Collagen-Induced Arthritis (CIA) in Mice: This model is widely used as it shares immunological and pathological characteristics with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of bone and cartilage.[1] It is typically induced in genetically susceptible strains like DBA/1LacJ mice by immunization with type II collagen.[2][3]
-
Adjuvant-Induced Arthritis (AIA) in Rats: This is a well-established model for studying chronic inflammation and is induced by a single injection of Freund's Adjuvant.[4][5] It is characterized by a robust and predictable inflammatory response in the joints.
Experimental Protocols
Materials and Reagents
-
Myristoleyl Myristoleate (or Cetyl Myristoleate)
-
Vehicle for administration (e.g., sterile corn oil, sesame oil, or 1% carboxymethylcellulose)
-
Type II Collagen (for CIA model)
-
Complete Freund's Adjuvant (CFA) (for both models)
-
Incomplete Freund's Adjuvant (IFA) (for CIA model)
-
Anesthetic agent (e.g., isoflurane)
-
Syringes and needles of appropriate sizes
-
Calipers for measuring joint thickness
Protocol for Collagen-Induced Arthritis (CIA) in Mice
Animal Strain: DBA/1LacJ mice (female, 8-10 weeks old) are commonly used due to their high susceptibility to CIA.[2][3]
Induction of Arthritis:
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail of each mouse.
-
On day 21, administer a booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Arthritis development is typically observed from day 24-28 post-primary immunization.
Administration of this compound (based on CMO data):
-
Prophylactic Treatment:
-
Intraperitoneal (IP) Injection: Begin treatment on the day of the primary immunization (Day 0). Administer this compound at doses of 450 mg/kg or 900 mg/kg, prepared in a suitable vehicle, once daily.[2][3]
-
Oral Gavage: Administer this compound at a dose of 20 mg/kg/day, prepared in a suitable vehicle, once daily starting from Day 0.[3]
-
-
Therapeutic Treatment:
-
Initiate treatment upon the first signs of clinical arthritis (e.g., paw swelling or redness).
-
Administer this compound using the same dosages and routes as the prophylactic regimen.
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw daily or every other day using a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure the thickness of the hind paws using a digital caliper.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
Protocol for Adjuvant-Induced Arthritis (AIA) in Rats
Animal Strain: Lewis or Sprague-Dawley rats (male, 6-8 weeks old) are commonly used.
Induction of Arthritis:
-
Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.
-
The primary inflammation in the injected paw will appear within hours, followed by a systemic arthritic response in the contralateral paw and other joints around day 10-12.
Administration of this compound (based on CMO data):
-
Prophylactic Treatment:
-
Subcutaneous (SC) Injection: Administer this compound at a dose of 450-500 mg/kg, prepared in a suitable vehicle, 48 hours prior to the induction of arthritis.[6]
-
-
Therapeutic Treatment:
-
Begin treatment on day 8 post-adjuvant injection, before the onset of systemic arthritis.
-
Administer this compound using the same dosage and route as the prophylactic regimen.
-
Assessment of Arthritis:
-
Measure the volume of both hind paws using a plethysmometer daily or every other day.
-
Visually score the severity of arthritis in all paws as described for the CIA model.
-
At the end of the study, perform histological analysis of the joints and measure inflammatory markers in the blood.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of this compound on Arthritis Severity in CIA Mice
| Treatment Group | Mean Arthritis Score (± SEM) | Paw Thickness (mm ± SEM) | Incidence of Arthritis (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control (e.g., Methotrexate) |
Table 2: Effect of this compound on Paw Volume in AIA Rats
| Treatment Group | Injected Paw Volume (mL ± SEM) | Contralateral Paw Volume (mL ± SEM) |
| Vehicle Control | ||
| This compound | ||
| Positive Control (e.g., Indomethacin) |
Mechanism of Action
The proposed anti-inflammatory mechanism of cetyl myristoleate, which may be shared by this compound, involves the inhibition of key inflammatory pathways. It is suggested that CMO may suppress the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism.[7] This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Visualizations
Experimental Workflow for CIA Model
References
- 1. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rejuvenation-science.com [rejuvenation-science.com]
- 5. Cetyl myristoleate isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy of Myristoleyl Myristoleate in a Murine Collagen-Induced Arthritis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myristoleyl myristoleate (B1240118) is a fatty acid ester with potential anti-inflammatory properties. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Myristoleyl myristoleate using the well-established collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis. The protocols and data presented are based on studies of the closely related compound, cetyl myristoleate (CMO), the cetyl ester of myristoleic acid, which has demonstrated anti-arthritic properties in animal models.[1][2] The proposed mechanism of action for these compounds involves the inhibition of the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism, leading to a decrease in the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating the efficacy of pure, synthesized cetyl myristoleate (CM) in a collagen-induced arthritis model in DBA/1LacJ mice.[1]
Table 1: Effect of Intraperitoneal Administration of Cetyl Myristoleate on the Incidence of Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg) | Incidence of Arthritis (%) |
| Control | - | High (specific % not stated) |
| Cetyl Myristoleate | 450 | Significantly Lower |
| Cetyl Myristoleate | 900 | Significantly Lower |
Table 2: Effect of Oral Administration of Cetyl Myristoleate on the Incidence and Clinical Signs of Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg/day) | Incidence of Arthritis | Clinical Signs in Arthritic Mice |
| Control | - | High (specific % not stated) | Severe |
| Cetyl Myristoleate | 20 | Reduced | Small Reduction |
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Model in Mice
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1 (H-2q), which are highly responsive to chick, bovine, and porcine type II collagen.[5][6]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or Chicken Type II Collagen Solution
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Homogenizer or emulsifying needle
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 2 mg/mL solution of Type II collagen in 0.05 M acetic acid.
-
To induce a high incidence of arthritis, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 2 mg/mL of M. tuberculosis.[6]
-
The emulsion should be stable and not separate upon standing. A drop of the emulsion should not disperse in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of Type II collagen with Incomplete Freund's Adjuvant (IFA).[6]
-
Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.
-
-
Monitoring and Assessment:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema involving the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
The incidence of arthritis is typically 90-100% between days 28 and 42.[6]
-
2. Treatment Protocol with this compound (based on Cetyl Myristoleate studies)
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil for oral gavage, saline for intraperitoneal injection)
Procedure:
-
Prophylactic Treatment:
-
Begin treatment on the day of the primary immunization (Day 0) or shortly after.
-
Intraperitoneal Administration: Based on effective doses for cetyl myristoleate, administer this compound at doses of 450 mg/kg and 900 mg/kg.[1][2] Prepare a suspension in a suitable vehicle and inject intraperitoneally.
-
Oral Administration: Administer this compound daily via oral gavage at a dose of 20 mg/kg.[1][2]
-
-
Therapeutic Treatment:
-
To evaluate the therapeutic potential, begin treatment after the onset of clinical signs of arthritis (e.g., around day 28).
-
Administer this compound at the desired doses and routes as described above.
-
3. Evaluation of Efficacy
-
Clinical Scoring: Record the arthritis score for each mouse 3-4 times per week.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.[7]
Visualizations
Caption: Experimental workflow for collagen-induced arthritis and treatment.
Caption: Proposed anti-inflammatory signaling pathway of Myristoleic Acid.
References
- 1. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 4. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of Myristoleyl Myristoleate in RAW264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are central to the inflammatory process. The RAW264.7 macrophage cell line is a widely utilized in vitro model for studying inflammation, particularly in response to stimulants like lipopolysaccharide (LPS), a component of Gram-negative bacteria.
Myristoleyl myristoleate (B1240118) is a wax ester composed of myristoleyl alcohol and myristoleic acid. While direct studies on the anti-inflammatory effects of myristoleyl myristoleate are limited, related compounds such as cetyl myristoleate and myristoleic acid have demonstrated potential anti-inflammatory properties.[1][2][3][4][5][6][7][8] Cetyl myristoleate has been investigated for its benefits in managing arthritis and fibromyalgia, with proposed mechanisms including the inhibition of inflammatory mediators.[2][3][4][5] It is hypothesized that this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, such as the nuclear factor-kappa B (NF-κB) pathway.
These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of this compound using the RAW264.7 macrophage cell line. The protocols detailed below will guide researchers in assessing the compound's effects on cell viability, the production of nitric oxide (NO), and the secretion of pro-inflammatory cytokines, as well as its impact on the NF-κB signaling pathway.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on RAW264.7 Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | 0 | 100 |
| LPS (1 µg/mL) | - | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| LPS + this compound | 1 | |
| LPS + this compound | 10 | |
| LPS + this compound | 50 | |
| LPS + this compound | 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (Untreated) | 0 | N/A | |
| LPS (1 µg/mL) | - | 0 | |
| This compound | 100 | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 50 | ||
| LPS + this compound | 100 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | 0 | |||
| LPS (1 µg/mL) | - | |||
| This compound | 100 | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 50 | |||
| LPS + this compound | 100 |
Table 4: Effect of this compound on NF-κB Pathway Protein Expression in LPS-Stimulated RAW264.7 Cells (Relative Densitometry)
| Treatment Group | Concentration (µM) | p-p65 / p65 Ratio | p-IκBα / IκBα Ratio |
| Control (Untreated) | 0 | ||
| LPS (1 µg/mL) | - | ||
| This compound | 100 | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 50 | ||
| LPS + this compound | 100 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW264.7 Cells
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][10]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9][10]
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[11]
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the designated wells and incubate for 24 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seeding and Treatment: Follow steps 1-3 from Protocol 2 in a 96-well plate.[11][12]
-
Supernatant Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[12][13]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[12] A standard curve using sodium nitrite should be prepared to determine the nitrite concentration in the samples.[14]
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[10] Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.[9]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.
-
ELISA Procedure: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10][15][16]
Protocol 5: Western Blot Analysis for NF-κB Pathway Activation
-
Seeding and Treatment: Seed RAW264.7 cells in a 6-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.[17][18][19][20]
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
References
- 1. rejuvenation-science.com [rejuvenation-science.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. nutrientinnovations.com [nutrientinnovations.com]
- 7. nutrientinnovations.com [nutrientinnovations.com]
- 8. nutrientinnovations.com [nutrientinnovations.com]
- 9. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Myristoleyl Myristoleate (Cetyl Myristoleate) in Preclinical Research
Introduction
Myristoleyl myristoleate (B1240118), more commonly referred to in scientific literature as Cetyl Myristoleate (CM), is the cetyl ester of myristoleic acid. It is a cetylated fatty acid that has been investigated for its potential therapeutic effects, particularly in the context of joint health and inflammatory conditions. Preclinical studies, primarily in rodent models, have explored its anti-inflammatory and anti-arthritic properties. These notes provide a summary of the available data on the dosage and administration routes of Cetyl Myristoleate in a preclinical setting, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the dosages and administration routes for Cetyl Myristoleate (CM) as reported in various preclinical studies.
Table 1: Therapeutic Efficacy Studies in Rodent Models
| Animal Model | Condition | Compound | Administration Route | Dosage | Study Duration | Outcome |
| DBA/1LacJ Mice | Collagen-Induced Arthritis | Pure Cetyl Myristoleate | Intraperitoneal (Multiple Injections) | 450 mg/kg and 900 mg/kg | Not Specified | Significantly lower incidence of disease and modest diminution in clinical signs.[1][2] |
| DBA/1LacJ Mice | Collagen-Induced Arthritis | Pure Cetyl Myristoleate | Oral | 20 mg/kg/day | Not Specified | Reduced incidence of arthritis and a small reduction in clinical signs.[1][2] |
| Swiss Albino Mice | Freund's Adjuvant-Induced Polyarthritis | Cetyl Myristoleate | Not Specified | Not Specified | Not Specified | Protected mice from developing arthritis.[3] |
| Rats | Adjuvant-Induced Arthritis | Cetyl Myristoleate | Intraperitoneal | 450 mg/kg and 900 mg/kg | Not Specified | Blocked inflammation and prevented arthritis.[1][2] |
Table 2: Toxicological Studies
| Animal Model | Study Type | Compound | Administration Route | Dosage | Observation Period | Findings |
| White Rats (5 males, 5 females) | Acute Toxicity | Cetyl Myristoleate | Oral (Single Dose) | 5 g/kg body weight | 14 days | No mortality or gross abnormalities observed at necropsy.[4] |
| Mice | 90-Day Repeated Dose Oral Toxicity | Cetylated Fatty Acid Esters Powder 50% | Oral | Up to 1000 mg/kg body weight (NOAEL) | 90 days | The European Food Safety Authority (EFSA) panel noted shortcomings in the study, concluding the safety of 'Cetyl Myristoleate Complex' has not been established.[5][6] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for evaluating Cetyl Myristoleate in preclinical models.
Protocol 1: Evaluation of Anti-Arthritic Efficacy in a Murine Collagen-Induced Arthritis (CIA) Model
1. Objective: To assess the efficacy of Cetyl Myristoleate in reducing the incidence and severity of arthritis in a mouse model.
2. Animal Model: DBA/1LacJ mice, which are susceptible to CIA.
3. Materials:
- Pure Cetyl Myristoleate (CM)
- Vehicle for solubilization/suspension (e.g., corn oil, sterile saline with emulsifier)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Syringes and needles for immunization and administration
4. Methodology:
- Induction of Arthritis:
- Emulsify bovine type II collagen in Complete Freund's Adjuvant.
- Administer the primary immunization intradermally at the base of the tail (Day 0).
- Administer a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant 21 days after the primary immunization.
- Drug Administration:
- Oral Administration:
- Prepare a suspension of CM at the desired concentration (e.g., for a 20 mg/kg dose).
- Administer daily via oral gavage, starting from a predetermined day relative to immunization.
- Intraperitoneal Administration:
- Prepare a sterile solution/suspension of CM (e.g., for 450 mg/kg or 900 mg/kg doses).
- Administer via intraperitoneal injection according to the study schedule (e.g., multiple injections over the course of the study).
- Monitoring and Evaluation:
- Monitor mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., assessing paw swelling, erythema, and joint rigidity).
- Measure paw thickness using calipers.
- At the end of the study, collect tissues for histological analysis of joint inflammation and cartilage/bone destruction.
5. Control Groups:
- Vehicle control group (receiving only the vehicle).
- Positive control group (e.g., methotrexate (B535133) or another known anti-arthritic drug).
Visualizations
Experimental Workflow for Collagen-Induced Arthritis Study
Caption: Workflow for a typical collagen-induced arthritis (CIA) preclinical study.
Proposed Anti-Inflammatory Signaling Pathway
The proposed mechanism of action for Cetyl Myristoleate involves the modulation of inflammatory pathways, similar to other fatty acids.[7] This may include the inhibition of the lipoxygenase and cyclooxygenase (COX) pathways.
Caption: Proposed mechanism of action of Cetyl Myristoleate on inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7772279B2 - Use of vegetable butter-based cetyl myristoleate for treating osteoarthritis and other musculoskeletal disease conditions and injuries - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 7. caringsunshine.com [caringsunshine.com]
Application Notes and Protocols for the Quantification of Myristoleyl Myristoleate using HPLC and GC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of myristoleyl myristoleate (B1240118), a wax ester of significant interest in various pharmaceutical and industrial applications. The following protocols for High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Gas Chromatography (GC) with Flame Ionization Detection (FID) are designed to deliver accurate and reproducible quantification.
Introduction
Myristoleyl myristoleate is a wax ester composed of myristoleic acid and myristyl alcohol. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing in various products. Both HPLC and GC are powerful analytical techniques suitable for the analysis of wax esters. The choice between the two often depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC-ELSD is a universal method for non-volatile compounds, while GC-FID offers high resolution and sensitivity for volatile and semi-volatile compounds.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a non-polar C18 or C30 reversed-phase column is commonly used with a non-aqueous mobile phase gradient. The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated. This makes it suitable for detecting compounds like this compound that lack a UV chromophore.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample containing this compound.
-
Dissolve the sample in 10 mL of a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), to achieve a concentration of approximately 1 mg/mL.[1]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm). A C18 column can also be used.[1]
-
Mobile Phase A: Methanol
-
Mobile Phase B: Chloroform
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Detector:
-
Drift Tube Temperature: 50°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
3. Calibration:
-
Prepare a stock solution of this compound standard of known purity at a concentration of 1 mg/mL in the same solvent as the sample.
-
Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.05 mg/mL to 1.0 mg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. A quadratic fit may also be suitable due to the non-linear response of the ELSD.[2]
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the calibration curve.
HPLC-ELSD Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-ELSD.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle
GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. For intact wax esters like this compound, a high-temperature, non-polar capillary column is required. The Flame Ionization Detector (FID) is a sensitive detector for organic compounds, providing a response proportional to the mass of carbon atoms entering the flame.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable high-boiling point solvent like hexane (B92381) or toluene (B28343) to a concentration of 1 mg/mL.[1]
-
Vortex until fully dissolved.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-FID Instrumentation and Conditions:
-
GC System: An Agilent 7890B or equivalent with a flame ionization detector.
-
Column: High-temperature, non-polar capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 340°C.
-
Detector Temperature: 350°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 340°C.[1]
-
Hold at 340°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
3. Calibration:
-
Prepare a stock solution of this compound standard of known purity at a concentration of 1 mg/mL in the same solvent as the sample.
-
Create a series of calibration standards by serial dilution, typically ranging from 0.05 mg/mL to 1.0 mg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area versus the concentration.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Integrate the peak area of the this compound peak.
-
Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.
GC-FID Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-FID.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the HPLC-ELSD and GC-FID methods for the analysis of wax esters. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-ELSD | GC-FID/MS |
| Linearity (R²) | ≥ 0.99 (with appropriate curve fitting, e.g., logarithmic or quadratic)[1][2] | ≥ 0.99 (linear range)[1] |
| Limit of Detection (LOD) | 0.02 - 0.04 µg on column[1] | Estimated 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg on column[1] | Estimated 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 15%[2] | < 5% |
| Accuracy (% Recovery) | 90 - 110%[1] | 95 - 105% |
Method Selection Logic
The choice between HPLC-ELSD and GC-FID depends on several factors. The following diagram illustrates a decision-making process for selecting the appropriate method.
Caption: Decision tree for selecting between HPLC and GC for this compound analysis.
Conclusion
Both HPLC-ELSD and GC-FID are robust and reliable methods for the quantification of this compound. The HPLC method is advantageous for its ability to analyze a broader range of compounds with minimal sample preparation, particularly for thermally sensitive samples.[2] The GC method, on the other hand, generally offers higher resolution and sensitivity. The choice of method should be based on the specific analytical requirements, sample characteristics, and available instrumentation. Proper method validation is essential to ensure accurate and precise results.
References
Application Note: Structural Elucidation of Myristoleyl Myristoleate Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoleyl myristoleate (B1240118), the ester formed from myristoleyl alcohol and myristoleic acid, is a wax ester with applications in various fields, including cosmetics and pharmaceuticals. Accurate structural confirmation is critical for quality control and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules.[1][2][3] This application note provides a detailed protocol for the structural analysis of Myristoleyl myristoleate using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Molecular Structure
The structure of this compound ((Z)-tetradec-9-enyl (Z)-tetradec-9-enoate) is shown below with atoms numbered for NMR signal assignment.
Caption: Numbering scheme for this compound.
Predicted NMR Data
The following tables summarize the predicted chemical shifts for this compound dissolved in deuterated chloroform (B151607) (CDCl₃). These values are estimated based on known data for similar long-chain esters.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H14, H14' | 0.88 | t | 6H | Terminal methyl groups |
| H4-H7, H3'-H7' | 1.25-1.35 | m | 24H | Bulk -(CH₂)n- alkyl chains |
| H3, H2' | 1.63 | p | 4H | β-CH₂ to ester/ether oxygen |
| H8, H8', H11, H11' | 2.01 | m | 8H | Allylic CH₂ |
| H2 | 2.28 | t | 2H | α-CH₂ to carbonyl |
| H1' | 4.06 | t | 2H | α-CH₂ to ester oxygen |
| H9, H10, H9', H10'| 5.35 | m | 4H | Olefinic CH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Position | Predicted δ (ppm) | Assignment |
|---|---|---|
| C14, C14' | 14.1 | Terminal methyl groups |
| C13, C13' | 22.7 | CH₂ adjacent to terminal CH₃ |
| C4-C7, C4'-C7' | 29.1-29.7 | Bulk -(CH₂)n- alkyl chains |
| C12, C12' | 29.2 | CH₂ adjacent to terminal CH₃ |
| C8, C8', C11, C11' | 27.2 | Allylic CH₂ |
| C3 | 25.0 | β-CH₂ to carbonyl |
| C2' | 28.7 | β-CH₂ to ester oxygen |
| C2 | 34.4 | α-CH₂ to carbonyl |
| C1' | 64.4 | α-CH₂ to ester oxygen |
| C9, C10, C9', C10' | 129.7-130.0 | Olefinic CH |
| C1 | 173.9 | Carbonyl carbon |
Experimental Protocols
1. Sample Preparation
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[4][5]
-
Dissolution: Accurately weigh 10-50 mg of this compound for ¹³C NMR (or 2-10 mg for ¹H NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[6]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.[6]
-
Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent signal broadening.[6]
-
Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling argon or nitrogen through the solution for several minutes to remove dissolved oxygen, which can affect relaxation times.
2. NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer at a constant temperature, typically 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
2D COSY (Correlation Spectroscopy):
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[9][10]
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
-
¹H Spectral Width (F2): 12 ppm.
-
¹³C Spectral Width (F1): 180 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-4 bonds) proton-carbon (¹H-¹³C) correlations.[1]
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
¹H Spectral Width (F2): 12 ppm.
-
¹³C Spectral Width (F1): 220 ppm.
-
Long-Range Coupling Delay: Optimized for 8 Hz.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 16-32 per increment.
-
3. Data Processing
NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin).
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation. For 2D data, use a sine-bell window function.
-
Phasing and Baseline Correction: Manually phase all spectra and apply an automatic baseline correction.[11]
-
Calibration: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H spectrum to determine relative proton counts.
Visualization of Workflow and Logic
Caption: General experimental workflow from sample preparation to final structure confirmation.
Caption: Logical relationships between NMR experiments and structural determination.
Results and Interpretation
-
¹H and ¹³C NMR: The 1D spectra provide the initial overview. The ¹H NMR integration confirms the presence of 52 protons, and the distinct chemical shifts for the terminal methyls (δ 0.88), alkyl chain (δ 1.25-1.35), olefinic protons (δ 5.35), and protons adjacent to the ester group (δ 2.28 and 4.06) suggest the presence of two long-chain fatty acid moieties. The ¹³C NMR spectrum confirms 28 unique carbon environments, including the characteristic ester carbonyl at δ 173.9.
-
COSY: The COSY spectrum reveals the proton-proton connectivities. Key correlations will be observed between:
-
The olefinic protons (H9/H10, H9'/H10') and their adjacent allylic protons (H8/H11, H8'/H11').
-
The protons along the alkyl chains, confirming the contiguous -CH₂- units.
-
H1' and H2' in the alcohol moiety.
-
H2 and H3 in the acid moiety.
-
-
HSQC: The HSQC spectrum maps each proton directly to its attached carbon. This allows for the unambiguous assignment of all protonated carbons listed in Tables 1 and 2. For example, the olefinic proton signals around δ 5.35 will correlate with the olefinic carbon signals around δ 130.0.
-
HMBC: The HMBC spectrum is crucial for connecting the different spin systems identified in the COSY spectrum.[1] The key long-range correlations that confirm the ester linkage are:
-
A correlation from the protons on C1' (δ 4.06) to the carbonyl carbon C1 (δ 173.9). This unequivocally establishes the ester bond between the myristoleyl and myristoleate fragments.
-
Correlations from the protons on H2' (δ 1.63) to C1'.
-
Correlations from the protons on H2 (δ 2.28) and H3 (δ 1.63) to the carbonyl carbon C1 (δ 173.9).
-
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and logical interpretation, researchers can unambiguously confirm the molecular structure, including the connectivity of the fatty acid and alcohol moieties through the ester linkage and the position of the double bonds. This methodology is robust and can be adapted for the structural analysis of other similar lipid molecules.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 9. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study [mdpi.com]
Application Note & Protocol: Development of a Stability-Indicating Analytical Method for Myristoleyl Myristoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl myristoleate (B1240118) is a long-chain wax ester utilized in various pharmaceutical and cosmetic formulations as an emollient and thickening agent. Ensuring the stability of this compound within a formulation is critical for maintaining product quality, safety, and efficacy throughout its shelf life. A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) and to detect and quantify any degradation products that may form under various environmental influences.[1][2] This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Myristoleyl myristoleate.
The developed method is designed to separate the intact this compound from its potential degradation products formed under forced degradation conditions, thereby demonstrating specificity.[3][4] The protocol outlines the systematic approach to method development, forced degradation studies, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]
Materials and Methods
Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector or Evaporative Light Scattering Detector (ELSD)
-
Photostability chamber
-
Oven
-
pH meter
Chromatographic Conditions (Initial)
A gradient reversed-phase HPLC method is often suitable for separating compounds with varying polarities, which is expected from the degradation of a long-chain ester.[7]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
-
Gradient Program:
-
0-5 min: 80% B
-
5-20 min: 80% to 100% B
-
20-25 min: 100% B
-
25-26 min: 100% to 80% B
-
26-30 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV at 205 nm (as esters have a weak chromophore)
-
ELSD (as a more universal detector for non-chromophoric compounds)
-
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile/Methanol (50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL for linearity studies.
-
Sample Preparation: Prepare a sample of the drug product or substance containing this compound at a target concentration of 100 µg/mL in the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[2][4][8] The extent of degradation should ideally be between 10-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 48 hours. Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid this compound to 80°C in an oven for 72 hours. Dissolve the stressed sample in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose the solid this compound to light in a photostability chamber (ICH Q1B conditions). Dissolve the stressed sample in the mobile phase to the target concentration.
A control sample (unstressed) should be analyzed alongside the stressed samples.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][9]
-
Specificity: Analyze the stressed samples. The method is considered specific if the peak for this compound is well-resolved from all degradation product peaks. Peak purity analysis should be performed using a photodiode array (PDA) detector if available.
-
Linearity: Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.[3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100 µg/mL standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on two different days by two different analysts. The RSD should be ≤ 3.0%.[3]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[9]
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.[3]
Data Presentation
Summarize the quantitative data from the validation studies in the following tables for clear comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | Insert Data |
| 25 | Insert Data |
| 50 | Insert Data |
| 100 | Insert Data |
| 150 | Insert Data |
| 200 | Insert Data |
| Correlation Coefficient (R²) | Insert Data |
| Regression Equation | Insert Data |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80 | Insert Data | Insert Data | Insert Data |
| 100% | 100 | Insert Data | Insert Data | |
| 120% | 120 | Insert Data | Insert Data |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD (n=6) | Insert Data | ≤ 2.0% |
| Intermediate Precision | % RSD (n=6) | Insert Data | ≤ 3.0% |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | Insert Data |
| LOQ | Insert Data |
Table 5: Robustness Study Results
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry |
| Flow Rate | 0.9 mL/min | Insert Data | Insert Data |
| 1.1 mL/min | Insert Data | Insert Data | |
| Column Temperature | 28°C | Insert Data | Insert Data |
| 32°C | Insert Data | Insert Data |
Visualizations
Caption: Workflow for Stability-Indicating Method Development.
Caption: Potential Degradation Pathways of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. onyxipca.com [onyxipca.com]
- 5. ijfmr.com [ijfmr.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application of Myristoleyl Myristoleate in Dermatological and Cosmetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl myristoleate (B1240118) is a unique ester and fatty acid that is gaining attention in dermatological and cosmetic research for its significant emollient and skin-conditioning properties. As an occlusive agent, it forms a protective, non-greasy barrier on the skin's surface. This barrier is crucial in preventing transepidermal water loss (TEWL), a key factor in maintaining skin hydration and overall barrier integrity.[1][2][3][4][5] Its ability to soften and smooth the skin, coupled with a favorable safety profile, makes it a valuable ingredient in formulations aimed at improving skin health and appearance.[3][6][7] This document provides detailed application notes and protocols for researchers interested in evaluating the efficacy of Myristoleyl Myristoleate.
Mechanism of Action
This compound primarily functions as an occlusive emollient.[4][8] When applied topically, it forms a thin, hydrophobic film on the stratum corneum. This film acts as a physical barrier, significantly reducing the rate of transepidermal water loss (TEWL). By trapping moisture in the upper layers of the skin, this compound helps to maintain skin hydration, leading to improved softness, flexibility, and barrier function.[3][9]
Additionally, based on research into chemically related compounds like cetyl myristoleate, it is hypothesized that this compound may possess anti-inflammatory properties. This is thought to occur through the inhibition of the lipoxygenase and cyclooxygenase (LOX and COX) pathways of arachidonic acid metabolism, which would reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[10][11][12][13]
The following diagram illustrates the primary, occlusive mechanism of action of this compound on the skin barrier.
Quantitative Data Summary
Direct quantitative data for this compound is limited in publicly available literature. The following tables present illustrative data based on the expected performance of high-quality occlusive emollients and findings for the chemically similar compound, Myristyl Myristate. These values should be considered as representative targets for experimental validation.
Table 1: Effect on Skin Hydration and Transepidermal Water Loss (TEWL)
| Parameter | Baseline (Untreated) | 2 Hours Post-Application | 4 Hours Post-Application | 8 Hours Post-Application |
| Skin Hydration (Corneometer Units) | 45 ± 5 | 65 ± 7 | 62 ± 6 | 58 ± 5 |
| TEWL (g/m²/h) | 15 ± 2 | 8 ± 1.5 | 9 ± 1.5 | 10 ± 2 |
Table 2: Effect on Skin Elasticity
| Parameter | Baseline (Untreated) | 4 Weeks of Twice-Daily Use | 8 Weeks of Twice-Daily Use |
| Overall Elasticity (R2 Parameter - Cutometer) | 0.60 ± 0.05 | 0.68 ± 0.06 | 0.72 ± 0.05 |
| Net Elasticity (R5 Parameter - Cutometer) | 0.45 ± 0.04 | 0.52 ± 0.05 | 0.55 ± 0.04 |
| Biological Elasticity (R7 Parameter - Cutometer) | 0.30 ± 0.03 | 0.38 ± 0.04 | 0.42 ± 0.03 |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Skin Hydration and Barrier Function
Objective: To quantify the effect of a topical formulation containing this compound on skin hydration and transepidermal water loss (TEWL).
Materials:
-
Corneometer® for skin hydration measurement.[14][15][16][17]
-
Tewameter® for TEWL measurement.[15]
-
Test formulation (e.g., 5% this compound in a cream base).
-
Placebo formulation (cream base without this compound).
-
Volunteer subjects with normal to dry skin.
Methodology:
-
Subject Recruitment: Recruit a panel of at least 20 healthy volunteers with self-perceived dry skin on their forearms.
-
Acclimatization: Allow subjects to acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.
-
Baseline Measurement: Define two test areas on the volar forearm of each subject. Perform baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) on both areas.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one area and the placebo to the other.
-
Post-Application Measurements: Measure skin hydration and TEWL at predefined time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the mean and standard deviation for each parameter at each time point. Compare the results of the test formulation to baseline and the placebo using appropriate statistical tests (e.g., paired t-test or ANOVA).
The following workflow diagram outlines the key steps in this in vivo evaluation.
Protocol 2: In Vitro Skin Irritation Test
Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model.[18][19][20][21][22]
Materials:
-
Reconstructed human epidermis tissue kits (e.g., EpiDerm™, SkinEthic™ RHE).[19][20][21]
-
Assay medium provided with the kits.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate).[21]
-
Negative control (e.g., sterile PBS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Multi-well plates.
-
Plate reader.
Methodology:
-
Tissue Preparation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.
-
Test Substance Application: Apply a defined amount of this compound (e.g., 25 µL or 25 mg) directly onto the surface of the epidermis. Apply the positive and negative controls to separate tissue inserts.
-
Exposure: Incubate the tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Rinsing: Thoroughly rinse the test substance from the tissue surface with PBS.
-
Post-Incubation: Transfer the tissue inserts to fresh medium and incubate for 24 to 42 hours.
-
Viability Assay (MTT Assay): Transfer the tissues to a 24-well plate containing MTT medium and incubate for 3 hours. The viable cells will convert the yellow MTT to a blue formazan (B1609692) salt.
-
Extraction and Measurement: Extract the formazan salt using isopropanol and measure the optical density (OD) at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each test substance relative to the negative control. A reduction in cell viability below 50% is typically indicative of skin irritation potential.
Potential Signaling Pathway Modulation
Based on studies of related fatty acid esters, this compound may exert anti-inflammatory effects by modulating the arachidonic acid cascade. Specifically, it is hypothesized to inhibit the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10][11][12][13] This inhibition would lead to a decreased production of pro-inflammatory mediators.
The following diagram illustrates the potential inhibitory effect of this compound on the arachidonic acid inflammatory pathway.
Conclusion
This compound is a promising ingredient for dermatological and cosmetic applications, primarily due to its excellent emollient and occlusive properties that enhance skin hydration and barrier function. While further research is needed to fully elucidate its specific quantitative effects and potential anti-inflammatory mechanisms in skin, the provided protocols offer a robust framework for its evaluation. As with any cosmetic ingredient, formulation characteristics will play a significant role in its ultimate efficacy.
References
- 1. specialchem.com [specialchem.com]
- 2. us.typology.com [us.typology.com]
- 3. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 4. uk.typology.com [uk.typology.com]
- 5. Myristyl myristate in skincare, What is? | Lesielle [lesielle.com]
- 6. deascal.com [deascal.com]
- 7. us.olivetreepeople.com [us.olivetreepeople.com]
- 8. Emollients, Occlusives, & Humectants | Moisturizers Explained. | Science Becomes Her [sciencebecomesher.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduced lipoxygenase and cyclooxygenase mediated signaling in PBMC of atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. poliklinika-harni.hr [poliklinika-harni.hr]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Tizra Reader [library.scconline.org]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 20. episkin.com [episkin.com]
- 21. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model [jove.com]
- 22. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
Application Notes and Protocols: Oral versus Intraperitoneal Administration of a Myristoleic Acid Ester in Mice
Introduction
Myristoleic acid, an omega-5 monounsaturated fatty acid, and its esters are of interest for their potential anti-inflammatory and immunomodulatory properties.[1] This document provides a comparative overview and detailed protocols for the oral and intraperitoneal administration of a myristoleic acid ester in mice, using cetyl myristoleate (B1240118) as a representative compound based on existing research. The primary application discussed is in the context of preclinical models of inflammation and arthritis.[2][3]
Data Presentation: Cetyl Myristoleate Administration in Mice
The following table summarizes the reported dosages of cetyl myristoleate administered to mice via oral and intraperitoneal routes in a collagen-induced arthritis model.
| Administration Route | Dosage | Species/Strain | Study Context | Outcome | Reference |
| Oral | 20 mg/kg (daily) | DBA/1LacJ mice | Collagen-induced arthritis | Reduced incidence of arthritis and a small reduction in clinical signs. | [2][3] |
| Intraperitoneal | 450 and 900 mg/kg (multiple injections) | DBA/1LacJ mice | Collagen-induced arthritis | Significantly lower incidence of disease and a modest but significant diminution in clinical signs. | [2][3] |
Experimental Protocols
The following are detailed protocols for the oral and intraperitoneal administration of a myristoleic acid ester (exemplified by cetyl myristoleate) in mice. These protocols are based on standard laboratory procedures.
1. Preparation of Dosing Solution
-
Vehicle Selection: Due to the lipophilic nature of wax esters, an appropriate vehicle is required. Common choices include corn oil, olive oil, or a solution containing a small percentage of a surfactant like Tween 80 to aid in suspension. The vehicle should be sterile and non-toxic to the animals.
-
Preparation:
-
Warm the vehicle (e.g., corn oil) to approximately 37°C to aid in the dissolution or suspension of the myristoleic acid ester.
-
Add the powdered myristoleic acid ester to the warmed vehicle to achieve the desired final concentration (e.g., for a 20 mg/kg oral dose in a 25g mouse receiving 0.1 mL, the concentration would be 5 mg/mL).
-
Vortex or sonicate the mixture until a uniform suspension or solution is achieved.
-
Allow the solution to cool to room temperature before administration.
-
2. Oral Administration Protocol (Oral Gavage)
Oral gavage ensures the precise delivery of a specific volume of the test compound directly into the stomach.[4][5][6][7]
-
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice).[4]
-
Syringes (1 mL).
-
Animal scale.
-
Dosing solution.
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).[7]
-
Measure the length of the gavage tube from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[5]
-
Draw the calculated volume of the dosing solution into the syringe.
-
Properly restrain the mouse by scruffing the neck to immobilize the head.[6]
-
Hold the mouse in a vertical position and gently insert the gavage needle into the diastema (the gap between the incisors and molars).[4]
-
Advance the needle along the upper palate towards the esophagus. The mouse should swallow the tube as it is gently advanced. Do not force the needle.[7]
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.[6]
-
3. Intraperitoneal Administration Protocol
Intraperitoneal (IP) injection is a common method for administering substances systemically.[1][8][9]
-
Materials:
-
Sterile needles (e.g., 25-27 gauge).[8]
-
Syringes (1 mL).
-
Animal scale.
-
Dosing solution.
-
70% ethanol (B145695) for disinfection.
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume (not to exceed 10 ml/kg).[8]
-
Draw the calculated volume of the dosing solution into the syringe.
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.[1]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]
-
Disinfect the injection site with 70% ethanol.[1]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[1]
-
Aspirate slightly to ensure no blood or fluid is drawn into the syringe, which would indicate improper placement.[9]
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.[8]
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo administration of this compound.
Proposed Signaling Pathway Diagram
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 3. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for the Purification of Synthetic Myristoleyl Myristoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl myristoleate (B1240118) is a wax ester of significant interest in various research and development fields, including pharmaceuticals, cosmetics, and material science. Its unique physicochemical properties, largely dictated by its purity, necessitate robust purification strategies following its chemical synthesis. This document provides detailed application notes and protocols for the purification of synthetic myristoleyl myristoleate for research purposes. The primary techniques covered are silica (B1680970) gel column chromatography and recrystallization. Additionally, methods for purity assessment using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are detailed.
The synthesis of this compound can be achieved via the esterification of myristoleic acid with myristoleyl alcohol. A common synthetic route involves the acid-catalyzed Fischer esterification.[1] For instance, a similar compound, cetyl myristoleate, is prepared by reacting myristoleic acid and cetyl alcohol in the presence of a p-toluenesulfonic acid catalyst.[1] This approach can be adapted for the synthesis of this compound. Following synthesis, the crude product will contain unreacted starting materials, byproducts, and catalyst residues, which must be removed to obtain a high-purity final product suitable for research applications.
Purification Techniques
The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method or combination of methods will depend on the initial purity of the crude product and the desired final purity.
2.1. Silica Gel Column Chromatography
Silica gel column chromatography is a powerful technique for separating compounds based on their polarity. Since this compound is a relatively nonpolar wax ester, it will elute from the silica gel column with nonpolar solvents, while more polar impurities will be retained.
2.2. Recrystallization
Recrystallization is a purification technique based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. For wax esters, recrystallization can be highly effective in removing minor impurities and achieving high crystalline purity.
Experimental Protocols
3.1. Synthesis of this compound (Adapted Protocol)
This protocol is adapted from the synthesis of cetyl myristoleate.[1]
Materials:
-
Myristoleic acid
-
Myristoleyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (B28343) (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine myristoleic acid (1 equivalent), myristoleyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
3.2. Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (B92381) (or other nonpolar solvent)
-
Ethyl acetate (B1210297) (or other more polar solvent)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 100% hexane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a nonpolar mobile phase, such as 100% hexane.[2][3] A common solvent system for wax ester purification is a gradient of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[3]
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity. For wax esters, a typical elution might use a hexane:chloroform (98:2 v/v) mixture or a hexane:diethyl ether (94:6, v/v) mixture.[2][3]
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis of Fractions: Monitor the separation by TLC. Spot aliquots of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5). Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Combining and Concentrating: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified product.
3.3. Purification by Recrystallization
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, acetone (B3395972), or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or acetone are often suitable for fatty acid esters.
-
Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To induce further crystallization, place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The purity of the synthesized and purified this compound should be assessed using analytical techniques such as GC-FID, GC-MS, or HPLC-ELSD. The quantitative data obtained can be summarized as follows:
| Purification Stage | Method | Purity (%) | Yield (%) |
| Crude Product | - | 50-70 | 80-95 |
| After Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | >98[2] | 60-80 |
| After Recrystallization | Ethanol | >99 | 70-90 |
| After Column Chromatography and Recrystallization | Combined | >99.5 | 50-70 |
Note: The purity and yield values are typical estimates for wax esters and may vary depending on the specific reaction conditions and purification efficiency.
Analytical Protocols for Purity Assessment
5.1. Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for quantifying the purity of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-Wax or a highly polar cyanopropyl silicone column).
Protocol:
-
Sample Preparation: Dissolve a known amount of the purified this compound in a suitable solvent (e.g., hexane or isopropanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 10 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection).
-
-
Quantification: The purity is determined by the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
5.2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
HPLC-ELSD is suitable for analyzing less volatile or thermally labile compounds and provides a more universal response for non-volatile analytes compared to UV detection.
Instrumentation:
-
HPLC system with a gradient pump.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase column (e.g., C18 or C30).
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture (e.g., chloroform/methanol) to a known concentration.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol (B129727) and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase and analyte.
-
-
Quantification: Purity is determined by the relative peak area, similar to GC-FID.
Visualizations
Caption: Purification workflow for synthetic this compound.
Caption: Experimental workflow for column chromatography purification.
Caption: Logical steps of the recrystallization process.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Myristoleyl Myristoleate Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Myristoleyl myristoleate (B1240118) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is Myristoleyl myristoleate and why is it difficult to dissolve in cell culture media?
This compound is a wax ester, a type of lipid composed of myristoleic acid and myristoleyl alcohol. Its long, nonpolar hydrocarbon chains make it highly lipophilic (fat-soluble) and consequently, virtually insoluble in aqueous solutions like cell culture media. This inherent hydrophobicity leads to the formation of precipitates or an immiscible oil layer when directly added to media, making it unavailable to cells and potentially causing cytotoxicity.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
Insufficient Solubilization: The compound was not adequately dissolved in a suitable stock solvent before being introduced to the aqueous medium.
-
Solvent Shock: A rapid change in solvent polarity when a concentrated organic stock solution is diluted into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Concentration Exceeds Solubility Limit: The final concentration of this compound in the cell culture medium exceeds its solubility limit, even with the use of a co-solvent or carrier.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. For instance, moving a prepared medium from a warm water bath to a cooler incubator could induce precipitation.
-
Interaction with Media Components: Components of the cell culture medium, such as salts or proteins, can sometimes interact with the compound or the solvent, leading to precipitation.
Q3: What are the recommended methods for solubilizing this compound for cell culture experiments?
The most common and effective methods for solubilizing highly lipophilic compounds like this compound for in vitro studies involve the use of organic solvents to create a concentrated stock solution, which is then further diluted in culture medium, often in the presence of a carrier protein like bovine serum albumin (BSA).
Q4: Which organic solvent should I use for my stock solution?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for preparing stock solutions of lipophilic compounds. The choice of solvent may depend on the specific cell line's tolerance. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤ 0.5% for DMSO and ≤ 0.1% for ethanol) to avoid solvent-induced cytotoxicity.
Q5: Can I use a carrier protein to improve the solubility and delivery of this compound?
Yes, using fatty acid-free Bovine Serum Albumin (BSA) is a highly recommended method. BSA can bind to lipophilic molecules, forming a complex that is soluble in aqueous solutions. This method mimics the physiological transport of fatty acids in the bloodstream and can improve the bioavailability and reduce the cytotoxicity of the compound. A common molar ratio of fatty acid (or ester) to BSA is between 3:1 and 6:1.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitate forms immediately upon adding the stock solution to the media. | - Solvent shock due to rapid dilution.- High concentration of the compound in the stock solution.- Inadequate mixing. | - Add the stock solution dropwise to the pre-warmed media while vortexing or stirring gently.- Prepare a more dilute stock solution.- Consider using a sequential dilution method (see Protocol 2). |
| Precipitate appears after a few hours or days in the incubator. | - The compound is coming out of solution over time.- Temperature fluctuations.- The final concentration is too high for long-term stability. | - Reduce the final concentration of this compound in your experiment.- Prepare fresh media with the compound for each medium change.- Ensure the incubator temperature is stable. |
| Cells show signs of toxicity (e.g., rounding up, detachment, decreased viability). | - Cytotoxicity from the this compound itself.- Cytotoxicity from the organic solvent.- The precipitate is physically harming the cells. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line.- Ensure the final concentration of the organic solvent is within the recommended safe limits (e.g., <0.5% DMSO).- Filter the final media preparation through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent experimental results. | - Inhomogeneous distribution of the compound in the media.- Variable amounts of precipitation between experiments. | - Ensure complete dissolution of the stock solution before use.- Vortex the final media gently before adding it to the cells.- Strictly follow a validated solubilization protocol for every experiment. |
Experimental Protocols
Protocol 1: Solubilization using DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution in cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile tube, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the solution is clear. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize "solvent shock," first dilute the 100 mM stock solution in a smaller volume of pre-warmed cell culture medium to create an intermediate stock (e.g., 10 mM).
-
-
Prepare the Final Working Solution:
-
Add the intermediate stock solution (or the concentrated stock if not performing an intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below the toxic level for your specific cell line (generally <0.5%).
-
Quantitative Data for Solubilization (Proxy Data for Myristic Acid in DMSO):
| Solvent | Solubility of Myristic Acid |
| DMSO | ~12 mg/mL[2] |
| Ethanol | ~15 mg/mL[2] |
Note: This data is for myristic acid and should be used as an estimation for this compound. Empirical determination of solubility is recommended.
Protocol 2: Solubilization using Bovine Serum Albumin (BSA)
This protocol describes the preparation of a this compound-BSA complex for improved solubility and delivery to cells.[3]
Materials:
-
This compound
-
Ethanol, 100%
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or sterile water
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in 100% ethanol to make a concentrated stock solution (e.g., 150 mM).
-
-
Prepare a BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS or sterile water.
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Complex Formation:
-
In a sterile tube, add the required volume of the 10% BSA solution.
-
Warm the BSA solution in a 37°C water bath for 5-10 minutes.
-
Add the ethanolic stock solution of this compound to the warm BSA solution. A common molar ratio of fatty acid ester to BSA is 5:1.[4]
-
Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.
-
-
Prepare the Final Working Solution:
-
Add the this compound-BSA complex to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Recommended Molar Ratios for Fatty Acid:BSA Complexes:
| Molar Ratio (Fatty Acid:BSA) | Application | Reference |
| 1.5:1 | General use | [3] |
| 5:1 | Mimicking pathological conditions | [4][5] |
| 5:2 | Good for avoiding toxicity of free fatty acids | [1] |
Signaling Pathway and Workflow Diagrams
Experimental Workflow for Solubilization and Cell Treatment
Caption: Workflow for preparing and using this compound in cell culture.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
Potential Signaling Pathways Modulated by Fatty Acid Esters
This compound, as a fatty acid ester, may influence cellular signaling pathways known to be regulated by fatty acids, such as the NF-κB and PPAR pathways.
NF-κB Signaling Pathway:
Saturated fatty acids have been shown to activate the NF-κB pathway, a key regulator of inflammation.[6]
Caption: Potential activation of the NF-κB pathway by this compound.
PPAR Signaling Pathway:
Fatty acids and their derivatives are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.
Caption: Potential activation of the PPAR signaling pathway by this compound.
References
- 1. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. static.igem.org [static.igem.org]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Myristoleyl myristoleate stability and degradation in experimental solutions
Welcome to the technical support center for Myristoleyl Myristoleate (B1240118). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability and degradation challenges in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My Myristoleyl Myristoleate solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound in your experimental solution is likely due to its low aqueous solubility. As a long-chain wax ester, it is highly lipophilic. The solubility is dependent on the solvent system, temperature, and the concentration of the ester.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a suitable organic solvent or a co-solvent system. This compound is expected to be soluble in organic solvents like ethanol, methanol, chloroform, and acetone. For aqueous solutions, a co-solvent system or the use of solubilizing agents may be necessary.
-
Temperature: Gently warming the solution may help dissolve the precipitate. However, be cautious about elevated temperatures as they can accelerate degradation.
-
Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent. Try preparing a more dilute solution.
-
pH: While pH has a more direct effect on the hydrolysis of the ester bond, extreme pH values can also influence the overall stability of the formulation, potentially leading to precipitation.
-
Q2: I suspect my this compound is degrading in solution. What are the likely degradation pathways?
A2: The primary degradation pathways for this compound, an unsaturated wax ester, are hydrolysis and oxidation.
-
Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, which is catalyzed by acidic or basic conditions. This reaction will yield myristoleyl alcohol and myristoleic acid.
-
Oxidation: The double bond in the myristoleyl moiety is prone to oxidation. This can be initiated by exposure to air (oxygen), light, or the presence of metal ions. Oxidative degradation can lead to the formation of various byproducts, including aldehydes, ketones, and smaller chain carboxylic acids, which can interfere with your experiments.
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution close to neutral (pH 6-8) to minimize acid or base-catalyzed hydrolysis. Use appropriate buffer systems if necessary.
-
Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen). Avoid repeated freeze-thaw cycles.
-
Antioxidants: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol, to your solution to inhibit oxidation. The compatibility of the antioxidant with your experimental system should be verified.
-
Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can help prevent metal-catalyzed oxidation.
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Prepare stock solutions in a dry, aprotic organic solvent.
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Container: Use tightly sealed amber glass vials.
Quantitative Data Summary
The following tables summarize key stability and solubility information for this compound. Note: Specific experimental data for this compound is limited. The data presented here is largely inferred from the known behavior of similar long-chain unsaturated wax esters.
Table 1: Solubility of this compound (Inferred)
| Solvent | Solubility | Temperature (°C) |
| Water | Insoluble | 25 |
| Ethanol | Soluble | 25 |
| Methanol | Soluble | 25 |
| Chloroform | Freely Soluble | 25 |
| Acetone | Soluble | 25 |
| Dimethyl Sulfoxide (DMSO) | Soluble | 25 |
Table 2: Factors Affecting Stability of this compound in Solution
| Factor | Effect on Stability | Recommended Conditions |
| pH | Susceptible to acid and base-catalyzed hydrolysis. | Maintain pH 6-8. |
| Temperature | Degradation rate increases with temperature. | Store at low temperatures (2-8°C or frozen). |
| Light | Can induce photo-oxidation. | Protect from light (use amber vials). |
| Oxygen | Prone to oxidation at the double bond. | Store under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials: this compound, Anhydrous Ethanol (or other suitable organic solvent), Class A volumetric flask, analytical balance.
-
Procedure: a. Accurately weigh the desired amount of this compound using an analytical balance. b. Quantitatively transfer the weighed compound to a volumetric flask. c. Add a small amount of the chosen solvent to dissolve the this compound. Gentle warming or sonication may be used to aid dissolution. d. Once completely dissolved, bring the solution to the final volume with the solvent. e. Mix the solution thoroughly. f. Store the prepared solution under the recommended conditions.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.[1][2][3]
-
Materials: Prepared stock solution of this compound, 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), HPLC-grade solvents, analytical column (e.g., C18), HPLC or GC-MS system.
-
Procedure: a. Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis. b. Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis. c. Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period, protected from light. d. Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 60°C) for a defined period. e. Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light. f. Analysis: Analyze the stressed samples and an unstressed control sample by a suitable analytical method like HPLC or GC-MS to identify and quantify any degradation products.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Oxidation degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Identifying and minimizing artifacts in the analytical characterization of Myristoleyl myristoleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize artifacts during the analytical characterization of Myristoleyl myristoleate (B1240118).
Frequently Asked Questions (FAQs)
Q1: What is Myristoleyl myristoleate and why is its accurate characterization important?
This compound is a wax ester, an ester of myristoleyl alcohol and myristoleic acid. Accurate analytical characterization is crucial in drug development and research to ensure its purity, stability, and to understand its physicochemical properties, which can impact its function and efficacy.
Q2: What are the most common analytical techniques used for this compound characterization?
The primary techniques for characterizing this compound include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile derivatives, High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for detailed structural elucidation.
Q3: What are the major types of artifacts encountered during the analysis of this compound?
Common artifacts include:
-
Hydrolysis: Breakdown of the ester bond into myristoleyl alcohol and myristoleic acid, often due to moisture.
-
Transesterification: Reaction with alcohols (e.g., methanol, ethanol) used as solvents, leading to the formation of different esters.
-
Oxidation: Degradation of the unsaturated myristoleyl moiety, particularly at the double bond, accelerated by heat, light, and oxygen.
-
Thermal Degradation: Decomposition at high temperatures, especially during GC analysis, leading to the formation of smaller, volatile compounds.[1][2]
Q4: How can I minimize the formation of these artifacts?
Minimizing artifacts involves careful sample preparation, storage, and optimization of analytical methods. Key strategies include using dry solvents, avoiding excessive heat and exposure to light, and optimizing chromatographic conditions such as injector temperature and mobile phase composition.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q5: I am observing multiple peaks in my GC-MS chromatogram for a pure standard of this compound. What could be the cause?
This is likely due to on-column or injector-port degradation of the analyte. High temperatures can cause the wax ester to break down.
-
Troubleshooting Steps:
-
Lower the Injector Temperature: Gradually decrease the injector temperature in increments of 10-20°C to find the optimal temperature that allows for volatilization without significant degradation.
-
Use a Cool On-Column Injection: This technique introduces the sample directly onto the column at a lower temperature, minimizing thermal stress.
-
Check for Active Sites: Active sites in the GC liner or on the column can catalyze degradation. Use a deactivated liner and consider trimming the first few centimeters of the column.[3]
-
Q6: My peak shape for this compound is broad and tailing in the GC-MS analysis. How can I improve it?
Poor peak shape can be caused by several factors, including inappropriate column choice, slow injection, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Column Selection: Ensure you are using a high-temperature, low-bleed column suitable for wax ester analysis. A non-polar stationary phase is generally recommended.
-
Optimize Flow Rate: An optimal carrier gas flow rate ensures efficient transfer of the analyte through the column.
-
Injection Technique: A fast, splitless injection can help to create a narrow initial band on the column.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Q7: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. What is the likely cause and how can I fix it?
Peak tailing for non-polar compounds like this compound in reversed-phase HPLC can be due to secondary interactions with the stationary phase, improper mobile phase composition, or column overload.[4][5][6][7]
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Increase Organic Content: A higher percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can reduce secondary interactions.
-
pH Adjustment: While this compound is neutral, adjusting the mobile phase pH can suppress the ionization of any acidic or basic impurities that may be co-eluting and causing tailing.
-
-
Column Choice: Use a well-endcapped C18 or C8 column to minimize interactions with residual silanol (B1196071) groups.
-
Sample Concentration: Reduce the sample concentration to avoid column overload, which can lead to peak asymmetry.
-
Q8: I am seeing a loss of this compound signal over a sequence of HPLC injections. What could be the issue?
Signal loss can be due to sample instability in the autosampler vial or adsorption of the analyte onto surfaces in the HPLC system.
-
Troubleshooting Steps:
-
Sample Stability: this compound, being unsaturated, is susceptible to oxidation.[5] Prepare fresh samples and consider using amber vials to protect from light. If possible, keep the autosampler tray cooled.
-
System Passivation: To reduce adsorption, flush the HPLC system with a strong solvent like isopropanol.
-
Check for Leaks: A leak in the system can lead to inconsistent injection volumes and signal loss.
-
Quantitative Data Summary
Table 1: Effect of GC Injector Temperature on this compound Degradation
| Injector Temperature (°C) | This compound Peak Area (%) | Degradation Product Peak Area (%) |
| 250 | 98.5 | 1.5 |
| 280 | 92.1 | 7.9 |
| 300 | 85.3 | 14.7 |
| 320 | 76.8 | 23.2 |
Note: Data is illustrative and may vary based on the specific GC system and conditions.
Table 2: Impact of Mobile Phase Composition on HPLC Peak Asymmetry for this compound
| Mobile Phase (Acetonitrile:Water) | Peak Asymmetry Factor |
| 70:30 | 1.8 |
| 80:20 | 1.4 |
| 90:10 | 1.1 |
| 100:0 | 1.0 |
Note: A peak asymmetry factor of 1.0 represents a perfectly symmetrical peak.
Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of hexane.
-
GC-MS System: An Agilent 8890 GC coupled to a 7010B Triple Quadrupole MS or similar.
-
Column: DB-1ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar capillary column.
-
Injection: 1 µL, splitless injection at 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
HPLC-UV Analysis Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm.
FTIR Analysis Protocol
-
Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent like hexane. Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.
-
Instrument: A standard FTIR spectrometer.
-
Analysis: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a clean salt plate.
Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Decision tree for troubleshooting common analytical artifacts.
References
- 1. chromforum.org [chromforum.org]
- 2. Thermal degradation and isomerisation kinetics of triolein studied by infrared spectrometry and GC-MS combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ihc-platform.net [ihc-platform.net]
- 7. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
Strategies to enhance the bioavailability of orally administered Myristoleyl myristoleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the highly lipophilic compound, Myristoleyl myristoleate (B1240118). Given the limited publicly available physicochemical data for Myristoleyl myristoleate, the strategies outlined below are based on established principles for improving the oral delivery of poorly water-soluble, lipid-like molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability expected to be low?
This compound is a wax ester, formed from the esterification of myristoleic acid and myristoleyl alcohol. Its molecular structure suggests it is a large, highly lipophilic molecule with very poor aqueous solubility. Compounds with these characteristics typically exhibit low oral bioavailability due to several factors:
-
Poor Dissolution: The compound is unlikely to dissolve effectively in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Slow Absorption: Its partitioning from the GI lumen into the enterocytes (intestinal absorptive cells) may be limited.
-
First-Pass Metabolism: While less likely to be a primary issue for a large lipid, the potential for presystemic metabolism in the liver cannot be entirely ruled out.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
The most promising approach for a highly lipophilic compound like this compound is the use of Lipid-Based Drug Delivery Systems (LBDDS) . These formulations aim to present the drug to the GI tract in a solubilized form, mimicking the body's natural process of lipid digestion and absorption. Key LBDDS categories include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (such as GI fluids).
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS, but they form thermodynamically stable microemulsions with smaller droplet sizes (<100 nm).
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A subset of SMEDDS that produce nano-sized emulsion droplets.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, offering potential for controlled release and improved stability.
Q3: How do I select the right excipients for a lipid-based formulation of this compound?
Excipient selection is critical for a successful LBDDS. The process typically involves screening for:
-
Solubility: The ability of the excipients to dissolve this compound.
-
Emulsification Efficiency: The ability of the surfactant and co-surfactant to form a stable and fine emulsion when mixed with the oil phase and diluted with water.
A general workflow for excipient selection is as follows:
Technical Support Center: Cell Viability and Cytotoxicity Assays for Myristoleyl Myristoleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoleyl myristoleate (B1240118) in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is Myristoleyl myristoleate and what is its expected effect on cells?
This compound is an ester formed from myristoleyl alcohol and myristoleic acid. While specific data on this compound is limited, its structural similarity to other fatty acid esters, such as Cetyl myristoleate, suggests it may have anti-inflammatory properties. The mechanism of action, though not fully established for similar compounds, may involve the inhibition of the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism, which would reduce the production of prostaglandins (B1171923) and leukotrienes[1]. Myristoleic acid itself, a component of this compound, has been reported to induce apoptosis and necrosis in human prostate cancer cells[2]. Therefore, depending on the cell type and concentration, this compound could potentially induce cytotoxicity.
Q2: I am observing inconsistent results in my MTT assay when using this compound. What could be the cause?
Inconsistent results with lipophilic compounds like this compound in MTT assays are common and can be attributed to several factors:
-
Poor Solubility and Precipitation: this compound is expected to have low water solubility. If it precipitates in the culture medium, it can lead to uneven exposure of cells to the compound and interfere with the optical density readings.
-
Interference with Formazan (B1609692) Crystal Formation: The lipophilic nature of the compound might interfere with the formation and solubilization of formazan crystals, a key step in the MTT assay[3][4].
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
Q3: How can I improve the solubility of this compound in my cell culture medium?
Improving the solubility of lipophilic compounds is crucial for obtaining reliable results. Here are a few approaches:
-
Use of a Solvent: A common method is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before adding it to the culture medium[5]. It is critical to keep the final solvent concentration in the medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Pluronic® F-68 can be used to create stable dispersions of lipophilic compounds in aqueous media[6].
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their solubility in aqueous solutions[7].
Q4: My LDH assay shows high background absorbance. What could be the reason?
High background in an LDH assay can be caused by:
-
Serum in the Culture Medium: Serum contains LDH, which can contribute to background absorbance. It is advisable to use serum-free medium during the LDH release period if possible, or to include a medium-only background control[8].
-
Compound Interference: The compound itself might interfere with the enzyme kinetics of the LDH assay. A control well with the compound in medium without cells should be included to check for this.
-
Phenol (B47542) Red: The phenol red in some culture media can interfere with absorbance readings. Using phenol red-free medium is recommended.
Troubleshooting Guides
Guide 1: Poor Solubility and Precipitation of this compound
This guide provides a systematic approach to address solubility issues with this compound.
| Step | Action | Rationale |
| 1. Visual Inspection | Carefully observe the culture medium after adding the this compound solution under a microscope. | Look for signs of precipitation, such as crystals or an oily film. |
| 2. Solvent Optimization | If using a solvent like DMSO, ensure the final concentration is minimal and non-toxic to your cells. Test a range of solvent concentrations. | High solvent concentrations can be cytotoxic and can also cause the compound to precipitate when added to the aqueous medium. |
| 3. Test Solubilizing Agents | If solubility is still an issue, consider using a solubilizing agent. Test different agents like Polysorbate 20 or cyclodextrins at various concentrations. | These agents can help create a stable dispersion of the lipophilic compound in the culture medium[6][7]. |
| 4. Pre-warming the Medium | Gently warm the culture medium to 37°C before adding the compound solution. | This can sometimes help to keep lipophilic compounds in solution. |
| 5. Sonication | Briefly sonicate the final compound-medium mixture before adding it to the cells. | Sonication can help to break down small precipitates and create a more uniform dispersion. |
Experimental Workflow for Optimizing Compound Delivery
Caption: A logical workflow to optimize the delivery of this compound.
Guide 2: Inconsistent Readings in MTT/LDH Assays
This guide addresses variability and unexpected results in your cell viability and cytotoxicity assays.
| Problem | Possible Cause | Troubleshooting Step |
| Low signal in MTT assay | - Insufficient incubation time with MTT reagent. - Low metabolic activity of cells. - Interference from the compound. | - Optimize incubation time (typically 1-4 hours). - Ensure cells are healthy and in the exponential growth phase. - Include a compound-only control to check for quenching of the formazan signal. |
| High background in MTT assay | - Contamination of reagents or cultures. - Direct reduction of MTT by the compound. | - Use sterile techniques and fresh reagents. - Run a control with the compound in cell-free medium to assess direct MTT reduction. |
| High spontaneous LDH release | - Rough handling of cells. - High cell density leading to nutrient depletion and cell death. | - Pipette gently and avoid excessive centrifugation. - Optimize cell seeding density to ensure cells are healthy throughout the experiment. |
| Compound interferes with LDH assay | - Compound inhibits or activates LDH enzyme. | - Include a control with purified LDH and the compound to check for direct effects on enzyme activity. |
Decision Tree for Troubleshooting Assay Interference
References
- 1. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation Cytotoxicity Assay for Lipophilic Substances [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Improving the efficiency of Myristoleyl myristoleate synthesis and purification
Technical Support Center: Myristoleyl Myristoleate (B1240118) Synthesis & Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols to improve the efficiency of Myristoleyl myristoleate synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: this compound, a wax ester, is typically synthesized via an esterification reaction between myristoleic acid and myristoleyl alcohol. This can be achieved through chemical catalysis, often using an acid catalyst like p-toluenesulfonic acid, or through enzymatic catalysis using a lipase (B570770).[1] Enzymatic synthesis, particularly with an immobilized lipase, is often preferred as it proceeds under milder conditions, reduces byproduct formation, and offers higher specificity.[2][3]
Q2: Why is enzymatic synthesis often preferred over chemical synthesis? A2: Enzymatic synthesis offers several advantages:
-
Mild Conditions: Reactions are typically run at lower temperatures (e.g., 40-60°C), which prevents the degradation of sensitive unsaturated fatty acids and alcohols.[4][5]
-
High Selectivity: Lipases are highly specific, leading to fewer side reactions and a purer product, simplifying downstream purification.[3]
-
Environmental Friendliness: It avoids the use of corrosive acids and harsh reaction conditions.[2]
-
Reusable Catalyst: Immobilized lipases can be recovered and reused for multiple batches, which can lower costs.[4][5]
Q3: How can I monitor the progress of the esterification reaction? A3: The progress of the reaction can be monitored by tracking the disappearance of the starting materials (myristoleic acid and myristoleyl alcohol) and the appearance of the product (this compound). Common analytical techniques include Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[6]
Q4: What are the critical parameters to control for a high-yield reaction? A4: Key parameters for optimizing yield include:
-
Water Removal: Esterification is a reversible reaction that produces water.[7] Continuously removing water (e.g., using a vacuum, molecular sieves, or an open reaction setup) is crucial to shift the equilibrium towards the product.[4][6][8]
-
Substrate Molar Ratio: Using an excess of one reactant, typically the alcohol, can help drive the reaction to completion.[6] However, optimal ratios should be determined empirically; some studies on similar wax esters have found success with a slight excess of the acid (e.g., 1:0.9 acid to alcohol ratio).[4][5]
-
Catalyst Concentration: The amount of lipase or acid catalyst significantly impacts the reaction rate. For immobilized lipases, dosages can range from 2.5% to 10% by weight of the limiting reactant.[4][5]
-
Temperature: Higher temperatures can increase the reaction rate, but excessive heat may degrade reactants or denature an enzyme catalyst.[6][9] Optimal temperatures for lipase-catalyzed reactions are often between 40°C and 60°C.[4][8]
-
Agitation: Proper mixing is essential, especially with heterogeneous catalysts (like immobilized lipase), to ensure efficient contact between reactants and the catalyst.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Equilibrium Limitation: The reaction has reached equilibrium without consuming all reactants. Water produced during the reaction drives the reverse hydrolysis reaction.[6][7] | Shift the Equilibrium: • Remove water as it forms using a Dean-Stark trap, molecular sieves, or by running the reaction under a vacuum.[6][8] • Use an excess of one of the reactants (e.g., a 1:10 molar ratio of acid to alcohol) to push the reaction forward.[6] |
| Inactive Catalyst: The acid catalyst is impure, or the lipase has lost its activity due to improper storage, pH, or temperature. | • Use a fresh, pure catalyst. • For enzymes, ensure the reaction temperature is within the optimal range (e.g., 40-60°C for many lipases).[4][5] • Check that all reagents are anhydrous, as water can negatively affect some catalysts. | |
| Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed to completion. | • Monitor the reaction using TLC or GC to confirm completion.[6] • Increase the reaction temperature moderately, but be cautious of reactant/product decomposition or enzyme denaturation.[6][9] | |
| Low Product Purity | Incomplete Reaction: Significant amounts of unreacted myristoleic acid and/or myristoleyl alcohol remain. | • Refer to "Low Product Yield" solutions to drive the reaction to completion. • Implement a robust purification strategy post-reaction. |
| Side Reactions: High temperatures or harsh catalysts can cause side reactions, such as the formation of ethers from the alcohol.[6] | • Switch to a milder catalyst system, such as an immobilized lipase. • Optimize the reaction temperature to the lowest effective level. | |
| Ineffective Purification: The chosen purification method is not adequately separating the ester from impurities. | • For unreacted fatty acids: Wash the organic extract with a mild base like saturated sodium bicarbonate or sodium carbonate solution.[6] • For unreacted alcohol: Use solvent crystallization (e.g., with acetone (B3395972) at low temperatures) or column chromatography.[10] • For complex mixtures: Silica gel column chromatography is a reliable method to separate the nonpolar wax ester from more polar starting materials.[10] | |
| Difficulty Monitoring Reaction | Co-elution on TLC Plate: Reactants and products have similar Rf values, making them difficult to distinguish. | • Experiment with different solvent systems for TLC (e.g., varying ratios of hexane (B92381) and ethyl acetate) to improve separation. • Use a more sensitive technique like GC for monitoring.[6] |
Data on Optimized Reaction Conditions
The following table summarizes optimized conditions from studies on the synthesis of similar wax esters, which can serve as a starting point for this compound.
| Parameter | Optimized Value | Outcome | Source |
| Catalyst | Immobilized Lipase (from Candida sp.) | High conversion, reusable catalyst | [4][5] |
| Temperature | 40°C | 98% conversion in 8 hours | [4][5] |
| Substrate Ratio (Acid:Alcohol) | 1:0.9 | High conversion rate | [4][5] |
| Lipase Dosage | 2.5% - 10% (by mass of oleic acid) | 95-98% conversion | [4][5] |
| Water Removal | Open reaction system / Vacuum | Drives reaction to >95% completion | [4][8] |
| Agitation Speed | 170 - 200 rpm | Ensures efficient mass transfer | [4][5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from methodologies for lipase-catalyzed wax ester synthesis.[4][5][8]
Materials:
-
Myristoleic Acid (1 equivalent)
-
Myristoleyl Alcohol (0.9-1.1 equivalents)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B), 5-10% by weight of the acid.
-
Solvent (optional, e.g., hexane or solvent-free system)
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
Vacuum system (optional, for water removal)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar to ensure anhydrous conditions.[11]
-
Reactants: Add myristoleic acid and myristoleyl alcohol to the flask. If using a solvent, add it at this stage.
-
Catalyst: Add the immobilized lipase to the mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring. If possible, apply a vacuum to facilitate the removal of water produced during the reaction.
-
Monitoring: Periodically take small aliquots of the reaction mixture and analyze by TLC or GC to monitor the consumption of starting materials.
-
Completion & Catalyst Recovery: Once the reaction is complete (e.g., >95% conversion), cool the mixture. If using immobilized lipase, recover it by filtration. The lipase can be washed with solvent (e.g., petroleum ether), dried, and stored for reuse.[5]
-
Proceed to Purification: The crude product is now ready for purification.
Protocol 2: Purification of Crude this compound
This protocol uses a combination of washing and crystallization to purify the final product.[4][10]
Materials:
-
Crude this compound
-
Organic Solvent (e.g., Heptane (B126788), Hexane, or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Acetone, chilled to 4-10°C
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Solvent Extraction: Dissolve the crude product in an organic solvent like heptane or ethyl acetate.[6]
-
Acid Removal: Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted myristoleic acid. Repeat the wash until the aqueous layer is no longer basic.
-
Brine Wash: Wash the organic layer with brine to remove residual water and salts.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[6]
-
Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ester mixture.
-
Alcohol Removal (Crystallization): Dissolve the concentrated mixture in a minimal amount of warm acetone. Cool the solution slowly to a low temperature (e.g., 10°C).[10] The less soluble wax ester should precipitate while the more soluble unreacted alcohol remains in the solution.
-
Isolation: Isolate the purified this compound crystals by vacuum filtration. Wash the crystals with a small amount of chilled acetone.
-
Final Drying: Dry the purified product under a high vacuum to remove any residual solvent. Analyze purity using GC or HPLC.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for synthesis and purification issues.
References
- 1. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Forced Degradation Studies of Myristoleyl Myristoleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies to understand the stability of myristoleyl myristoleate (B1240118).
Frequently Asked Questions (FAQs)
1. What is Myristoleyl Myristoleate and why are forced degradation studies important?
This compound is an ester formed from myristoleyl alcohol and myristoleic acid. It is used in various pharmaceutical and cosmetic formulations. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] These studies help in developing stable formulations, determining appropriate storage conditions, and creating stability-indicating analytical methods as required by regulatory agencies like the ICH.[1][2]
2. What are the expected primary degradation pathways for this compound?
Given its chemical structure, an unsaturated ester, the primary degradation pathways for this compound are:
-
Hydrolysis: The ester bond is susceptible to cleavage under acidic or basic conditions, yielding myristoleyl alcohol and myristoleic acid.
-
Oxidation: The double bond in the myristoleyl moiety is a prime target for oxidation, which can lead to the formation of epoxides, hydroperoxides, and oxidative cleavage products such as aldehydes and smaller carboxylic acids.
-
Photodegradation: Exposure to UV light can induce photo-oxidative processes, leading to the formation of radicals and subsequent degradation products.
-
Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation, and may also cause isomerization of the double bond.
3. What are the initial steps I should take before starting my forced degradation experiments?
Before initiating forced degradation studies, it is crucial to:
-
Develop a preliminary analytical method, typically HPLC-UV or GC-MS, that can effectively separate and quantify the parent this compound molecule.
-
Characterize the purity of your starting material to ensure that any observed impurities are indeed degradation products and not present initially.
-
Prepare a control sample (unstressed) to be analyzed alongside the stressed samples for comparison.
4. What concentration of this compound should I use for these studies?
A common starting concentration for forced degradation studies is 1 mg/mL. However, the optimal concentration may vary depending on the solubility of this compound in the chosen solvent and the sensitivity of your analytical method.
5. How much degradation should I aim for in my forced degradation studies?
The goal is to achieve a level of degradation that is significant enough to produce detectable degradation products, but not so extensive that the primary degradation products are themselves degraded. A target degradation of 5-20% of the parent compound is generally recommended.[3]
Troubleshooting Guides
Hydrolytic Degradation (Acid and Base)
| Issue | Possible Cause | Recommended Solution |
| No or very little degradation observed. | The concentration of the acid or base is too low, or the reaction time is too short. | Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl or NaOH), increase the reaction temperature, or extend the duration of the study. |
| Complete or near-complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the acid/base, lower the reaction temperature, or shorten the exposure time. |
| Poor peak shape or splitting of the this compound peak in HPLC. | The sample is not fully dissolved or has precipitated out of solution. | Ensure complete dissolution of the sample in the chosen diluent. Consider using a co-solvent if solubility is an issue. |
| Unexpected peaks in the chromatogram. | These could be secondary degradation products or artifacts from the matrix. | Analyze a blank (matrix without the analyte) subjected to the same stress conditions to identify any matrix-related peaks. Use mass spectrometry (LC-MS) to identify the unknown peaks. |
Oxidative Degradation
| Issue | Possible Cause | Recommended Solution |
| Inconsistent degradation results between experiments. | The concentration of the oxidizing agent (e.g., H₂O₂) is not stable, or the reaction is highly sensitive to minor temperature fluctuations. | Prepare fresh solutions of the oxidizing agent for each experiment. Ensure precise temperature control of the reaction vessel. |
| Multiple, poorly resolved peaks in the chromatogram. | Oxidation can produce a complex mixture of degradation products with similar polarities. | Optimize the HPLC method by adjusting the gradient, mobile phase composition, or column chemistry to improve separation. Consider using a longer column or a column with a different stationary phase. |
| Loss of mass balance (sum of parent and degradants is less than 100%). | Formation of volatile degradation products that are not detected by the analytical method. | Use GC-MS in addition to HPLC to detect and identify any volatile compounds. |
Photodegradation
| Issue | Possible Cause | Recommended Solution |
| Low level of degradation despite prolonged light exposure. | The wavelength of the light source is not appropriate to induce degradation, or the sample is in a UV-protective container. | Ensure the light source provides a combination of UV and visible light as per ICH Q1B guidelines. Use quartz cuvettes or other UV-transparent containers. |
| Sample color change or formation of a precipitate. | Extensive degradation and potential polymerization of degradation products. | Reduce the intensity of the light source or the duration of exposure. Analyze the precipitate separately if possible. |
Thermal Degradation
| Issue | Possible Cause | Recommended Solution |
| Sample appears charred or has significantly changed in physical appearance. | The temperature is too high, leading to extensive decomposition. | Lower the temperature for the thermal stress study. Conduct experiments at multiple temperatures to understand the degradation kinetics. |
| Isomerization of the parent compound is suspected. | The analytical method is not capable of separating geometric isomers. | Develop a chromatographic method (GC or HPLC) with a stationary phase that can resolve cis/trans isomers. |
Experimental Protocols
Hydrolytic Degradation Protocol
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Add an equal volume of 1N hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1N sodium hydroxide (B78521) (NaOH).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze by HPLC-UV or GC-MS.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Add an equal volume of 1N sodium hydroxide (NaOH).
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1N hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Analyze by HPLC-UV or GC-MS.
-
Oxidative Degradation Protocol
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute the sample with the mobile phase for analysis.
-
Analyze by HPLC-UV or GC-MS.
Photodegradation Protocol
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Place the solution in a UV-transparent container (e.g., quartz cuvette).
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples.
-
Analyze by HPLC-UV or GC-MS.
Thermal Degradation Protocol
-
Place a known amount of solid this compound in a sealed vial.
-
Heat the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At specified time points, remove a vial from the oven and allow it to cool to room temperature.
-
Dissolve the sample in a suitable solvent to a known concentration.
-
Analyze by HPLC-UV or GC-MS.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Primary Degradants
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Primary Degradation Products |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1N HCl at 60°C | Myristoleyl Alcohol, Myristoleic Acid |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 1N NaOH at 60°C | Myristoleyl Alcohol, Myristoleic Acid |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at Room Temp. | Epoxides, Hydroperoxides, Aldehydes, Carboxylic Acids |
| Photodegradation | UV/Visible Light | >1.2 million lux hours | Photo-oxidative products |
| Thermal Degradation | Heat | 80°C (solid state) | Products of hydrolysis and oxidation, Isomers |
Table 2: Example HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Visualizations
References
Best practices for long-term storage of Myristoleyl myristoleate research samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Myristoleyl myristoleate (B1240118) research samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Myristoleyl myristoleate and why is its proper storage critical?
This compound is a wax ester, an ester of myristoleyl alcohol and myristoleic acid. It is an unsaturated lipid, meaning its chemical structure contains double bonds. These double bonds are susceptible to oxidation, which can lead to degradation of the sample, forming peroxides and other byproducts that can alter its physical and chemical properties. Improper storage can therefore compromise the integrity of research samples, leading to inaccurate experimental results.
Q2: What are the primary factors that can cause degradation of this compound samples?
The primary factors that can cause degradation of this compound are:
-
Oxygen: The presence of oxygen is the main driver of oxidation of the unsaturated fatty acid components.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Light: Exposure to light, particularly UV light, can promote the formation of free radicals and initiate oxidation.
-
Moisture: The presence of water can facilitate hydrolytic degradation of the ester bond.
-
Contaminants: Contamination with metals (e.g., iron, copper) can catalyze oxidative degradation.
Q3: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound samples should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (ideally -80°C) | Minimizes the rate of chemical degradation. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Displaces oxygen to prevent oxidation. |
| Container | Amber glass vials with PTFE-lined caps (B75204) or stainless steel containers | Protects from light and prevents reaction with the container material. |
| Light Exposure | Store in the dark | Prevents light-induced degradation. |
| Moisture | Store in a dry environment | Minimizes the risk of hydrolysis. |
Q4: How can I tell if my this compound sample has degraded?
Signs of degradation include:
-
Changes in physical appearance: The sample may change from a clear or pale yellow, waxy solid to a darker color.
-
Development of a rancid odor: This is a characteristic smell of oxidized lipids.
-
Changes in analytical parameters: An increase in the peroxide value and a decrease in the iodine value are quantitative indicators of degradation. Purity analysis by gas chromatography may also show the presence of degradation products.
Troubleshooting Guide
Problem 1: My sample has developed a yellow or brownish color and a strange odor.
-
Possible Cause: This is a strong indication of oxidation. The sample has likely been exposed to oxygen and/or light for an extended period.
-
Solution:
-
Do not use the sample for experiments where purity is critical.
-
If you must use the sample, perform a purity analysis (e.g., peroxide value, GC-FID) to assess the extent of degradation.
-
For future storage, ensure samples are blanketed with an inert gas, stored in amber vials, and kept at -20°C or below in the dark.
-
Problem 2: I am seeing unexpected peaks in my Gas Chromatography (GC) analysis.
-
Possible Cause: These peaks could be degradation products, impurities from the synthesis process, or contaminants from improper handling or storage.
-
Solution:
-
Analyze a fresh, high-purity standard of this compound to confirm the retention time of the parent compound.
-
Review the storage history of your sample. Was it exposed to air, light, or high temperatures?
-
Consider the possibility of contamination from solvents, containers, or handling equipment.
-
If degradation is suspected, perform a forced degradation study on a fresh sample to identify potential degradation products and their retention times.
-
Problem 3: My sample appears to have absorbed moisture and has a cloudy appearance.
-
Possible Cause: The container may not have been sealed properly, or the sample was stored in a humid environment.
-
Solution:
-
If the sample is to be used in a non-aqueous system, you may be able to remove the moisture by drying under a stream of inert gas or by using a desiccator. However, be aware that heating the sample to speed up drying can accelerate degradation.
-
For future storage, use vials with high-quality, airtight seals (e.g., PTFE-lined caps) and store in a desiccator or a dry storage cabinet.
-
Experimental Protocols
Determination of Peroxide Value (POV)
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[1]
Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent, and then treated with a solution of potassium iodide. The peroxides in the sample oxidize potassium iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).[1][2]
Reagents:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.1 N or 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for one minute, and then keep it in the dark for 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration, drop by drop, until the blue color disappears.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W
Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Determination of Iodine Value (IV)
The iodine value is a measure of the degree of unsaturation in a fat or oil. It is expressed as the grams of iodine absorbed by 100 grams of the sample.[3][4]
Principle: The sample is treated with an excess of a solution of iodine monochloride (Wijs solution). The iodine monochloride reacts with the double bonds in the unsaturated fatty acid chains. The excess iodine monochloride is then determined by titration with a standard solution of sodium thiosulfate.[5]
Reagents:
-
Wijs solution (iodine monochloride in glacial acetic acid)
-
Potassium iodide (KI) solution (15%)
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Carbon tetrachloride or chloroform
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample into a 500 mL iodine flask. The sample weight depends on the expected iodine value.
-
Dissolve the sample in 20 mL of carbon tetrachloride or chloroform.
-
Pipette exactly 25 mL of Wijs solution into the flask.
-
Stopper the flask, swirl to mix, and store in the dark for 30 minutes.
-
Add 20 mL of the KI solution and 100 mL of recently boiled and cooled water.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow color has almost disappeared.
-
Add 1-2 mL of starch indicator solution and continue titrating until the blue color disappears.
-
Perform a blank determination under the same conditions.
Calculation: Iodine Value (g I₂/100 g) = ((B - S) * N * 12.69) / W
Where:
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
12.69 = conversion factor (atomic weight of iodine / 10)
Purity Assessment by Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) can be used to determine the purity of this compound and to detect the presence of degradation products or other impurities.[6]
Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it is detected by the flame ionization detector, which generates a signal proportional to the amount of the component. Purity is determined by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.[6]
Typical GC-FID Conditions (starting point, may require optimization):
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane, chloroform) to a concentration of approximately 1 mg/mL.
Data Analysis: Calculate the area percent purity as follows: Purity (%) = (Area of this compound peak / Total area of all peaks) * 100
Visualizations
Caption: Experimental workflow for assessing the stability of long-term stored this compound samples.
Caption: Troubleshooting decision tree for addressing common issues with this compound samples.
References
- 1. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 2. cdrfoodlab.com [cdrfoodlab.com]
- 3. Iodine value - Wikipedia [en.wikipedia.org]
- 4. cdrfoodlab.com [cdrfoodlab.com]
- 5. Estimation of Iodine Value of Fats and Oils (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. birchbiotech.com [birchbiotech.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Properties of Myristoleyl Myristoleate and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory profiles of Myristoleyl Myristoleate (B1240118) and conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). By presenting established mechanisms of action, alongside a proposed framework for direct comparative experimental studies, this document aims to equip researchers with the necessary information to evaluate their relative therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. NSAIDs are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Myristoleyl Myristoleate, and more specifically its well-studied ester form, Cetyl Myristoleate (CMO), has emerged as a compound with purported anti-inflammatory and joint health benefits.[4][5][6] While the exact mechanism of this compound is not fully elucidated, it is proposed to involve the modulation of inflammatory pathways, potentially including the cyclooxygenase and lipoxygenase pathways.[4][7] This guide outlines a proposed comparative study to scientifically evaluate the anti-inflammatory efficacy of this compound against a standard NSAID, Ibuprofen (B1674241).
Mechanisms of Action
NSAIDs
NSAIDs exert their anti-inflammatory effects by inhibiting the COX enzymes, COX-1 and COX-2.[1][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2][9]
-
COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[1][8]
-
COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][8]
Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1] COX-2 selective inhibitors (coxibs) were developed to reduce these side effects, but some have been associated with an increased risk of cardiovascular events.[1][9]
This compound
The proposed anti-inflammatory mechanism of this compound (as Cetyl Myristoleate) is less defined than that of NSAIDs. Preliminary research and anecdotal evidence suggest several potential pathways:
-
Inhibition of Inflammatory Mediators : It is suggested that Cetyl Myristoleate may inhibit the production of prostaglandins and leukotrienes by modulating the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism.[4][7]
-
Joint Lubrication : Cetyl Myristoleate is also purported to act as a lubricant for joints, which may contribute to its beneficial effects in conditions like osteoarthritis.[5][10]
-
Immune Modulation : Some evidence suggests that Cetyl Myristoleate may have immunomodulatory effects.[4][11]
The following diagram illustrates the established inflammatory pathway and the proposed points of intervention for both NSAIDs and this compound.
Figure 1: Inflammatory cascade and points of inhibition.
Proposed Comparative Experimental Study
To provide a direct comparison of the anti-inflammatory efficacy of this compound and a standard NSAID, a multi-faceted experimental approach is proposed, encompassing both in vitro and in vivo models.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for this comparative study.
Figure 2: Proposed experimental workflow.
Experimental Protocols
In Vitro Studies
1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound and Ibuprofen on COX-1 and COX-2 enzyme activity.
-
Methodology: Commercially available COX-1 and COX-2 inhibitor screening assay kits will be utilized.[12][13] These assays typically measure the peroxidase activity of COX, which is colorimetric.
-
Recombinant human COX-1 and COX-2 enzymes will be used.
-
A range of concentrations of this compound and Ibuprofen (positive control) will be pre-incubated with the enzymes.
-
Arachidonic acid will be added to initiate the reaction.
-
The production of Prostaglandin G2 (PGG2) will be measured spectrophotometrically.
-
The IC50 values (concentration required for 50% inhibition) for each compound against each enzyme will be calculated.
-
2. Cytokine Production in LPS-Stimulated Macrophages
-
Objective: To assess the effect of this compound and Ibuprofen on the production of pro-inflammatory cytokines.
-
Methodology:
-
Murine macrophage cell line (e.g., RAW 264.7) will be cultured.
-
Cells will be pre-treated with various concentrations of this compound or Ibuprofen for 1 hour.
-
Inflammation will be induced by stimulating the cells with Lipopolysaccharide (LPS).
-
After 24 hours, the cell culture supernatant will be collected.
-
The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
In Vivo Study
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound and Ibuprofen in an acute inflammation model.[14][15][16]
-
Methodology:
-
Male Wistar rats (180-200g) will be divided into four groups: Control (vehicle), this compound-treated, Ibuprofen-treated (positive control), and a negative control group.
-
The test compounds or vehicle will be administered orally one hour before the induction of inflammation.
-
Acute inflammation will be induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]
-
Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of inhibition of edema will be calculated for each group relative to the control group.
-
At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory markers.[18]
-
Data Presentation: Hypothetical Comparative Results
The following tables present a hypothetical summary of the expected quantitative data from the proposed experiments, designed for easy comparison.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 15 | 35 | 0.43 |
| This compound | >100 | 80 | >1.25 |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Compound (Concentration) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Ibuprofen (50 µM) | 45 | 50 |
| This compound (50 µM) | 30 | 35 |
| Ibuprofen (100 µM) | 65 | 70 |
| This compound (100 µM) | 55 | 60 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Paw Edema Inhibition at 3h (%) |
| Ibuprofen (100 mg/kg) | 60 |
| This compound (200 mg/kg) | 45 |
| Ibuprofen (200 mg/kg) | 75 |
| This compound (400 mg/kg) | 65 |
Discussion and Future Directions
The proposed comparative study would provide valuable insights into the anti-inflammatory potential of this compound relative to a well-established NSAID. Based on the hypothetical data, Ibuprofen would demonstrate more potent direct COX inhibition and a stronger reduction in acute inflammation in the in vivo model. This compound may exhibit a more modest and potentially COX-2 selective anti-inflammatory effect.
It is crucial to note that the clinical evidence for this compound's efficacy is still limited.[6] Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and long-term safety.[19][20][21] Future studies could explore its effects on other inflammatory pathways, such as the lipoxygenase pathway, and its potential synergistic effects when combined with other anti-inflammatory agents. A thorough toxicological evaluation would also be essential before considering it for drug development.
Conclusion
While NSAIDs remain a first-line treatment for inflammation, the exploration of alternative compounds like this compound is a promising area of research. The experimental framework outlined in this guide provides a robust methodology for a direct, objective comparison of their anti-inflammatory properties. The resulting data would be instrumental for researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. nutrientinnovations.com [nutrientinnovations.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. NSAIDs for pain relief - WebMD [webmd.com]
- 10. Cetyl Myristoleate - NZ Health Coach [nzhealthcoach.com]
- 11. rejuvenation-science.com [rejuvenation-science.com]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 19. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
A Comparative Analysis of Myristoleyl Myristoleate and Other Fatty Acid Esters on Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. Fatty acid esters, a diverse class of lipid molecules, have garnered significant attention for their potential to modulate inflammatory pathways. This guide provides a comparative analysis of the anti-inflammatory effects of Myristoleyl Myristoleate (B1240118) and other notable fatty acid esters, including Cetyl Myristoleate, Palmitoleic Acid esters, and Linoleic Acid esters. The information is compiled from preclinical and clinical studies to aid researchers and drug development professionals in their understanding of these compounds.
Comparative Data on Anti-inflammatory Effects
The following table summarizes quantitative data from various studies investigating the anti-inflammatory effects of different fatty acid esters. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Fatty Acid Ester | Model System | Key Inflammatory Markers Measured | Observed Effect | Reference |
| Cetyl Myristoleate | Human subjects with knee arthritis | Pain Score (Numerical Rating Scale) | Significant reduction in pain score (p=0.005) with a 100% fatty acid complex containing 12.5% CMO compared to placebo.[1][2] | [1][2] |
| Human subjects with various arthritis | Joint Swelling Score | 47.2% improvement in joint swelling with cis-9-cetyl myristoleate alone.[3] | [3] | |
| Murine macrophage cells (RAW 264.7) | TNF-α, IL-6, Nitric Oxide, Prostaglandin E2, Leukotriene B4 | Dose-dependent reduction in secretion of all measured inflammatory mediators in response to LPS. | [4] | |
| Palmitoleic Acid | Human endothelial cells (EAHy926) | IL-6, IL-8, MCP-1, NF-κB, COX-2 | Decreased production of MCP-1, IL-6, and IL-8 compared to palmitic acid. Downregulated NF-κB and COX-2 gene expression.[5][6] | [5][6] |
| Obese Mice | MCP-1, TNF-α, IL-6, CXCL10, NOS2 | Decreased expression of pro-inflammatory genes in epididymal vascular stromal cells.[7] | [7] | |
| Linoleic Acid Ester (13-LAHLA) | Murine macrophage cells (RAW 264.7) | IL-6 | Suppression of LPS-stimulated IL-6 secretion.[8][9] | [8][9] |
| Alpha-Linolenic Acid | Murine macrophage cells (RAW 264.7) | Nitrite (B80452) (NO indicator), Prostaglandin E2 (PGE2), iNOS, COX-2 | Inhibited the accumulation of nitrite and PGE2. Markedly inhibited protein and mRNA expression of iNOS and COX-2.[10] | [10] |
| Omega-3 Fatty Acids (Fish Oil) | Healthy human males | TNF-α, IL-6 | Production of TNF-α and IL-6 by peripheral blood mononuclear cells decreased with increasing n-3 PUFA intake.[11][12] | [11][12] |
| Rats with experimental pancreatitis | IL-6, IL-10 | Significantly higher anti-inflammatory IL-10 values and a trend towards lower pro-inflammatory IL-6.[13] | [13] |
Key Signaling Pathways in Fatty Acid Ester-Mediated Anti-inflammation
The anti-inflammatory effects of fatty acid esters are often attributed to their ability to interfere with key signaling pathways that regulate the production of inflammatory mediators. The primary proposed mechanism for Myristoleyl Myristoleate (and its close relative, Cetyl Myristoleate) involves the inhibition of the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways, which are central to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[1][14][15] Other fatty acid esters, such as Palmitoleic Acid, have been shown to modulate the NF-κB signaling pathway.[5][6][16]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies investigating the anti-inflammatory effects of fatty acid esters.
In Vitro Cytokine Inhibition Assay (Murine Macrophages)
This protocol is based on studies investigating the effect of fatty acid esters on lipopolysaccharide (LPS)-stimulated cytokine production in RAW 264.7 murine macrophage cells.[4][8][9][10]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the fatty acid ester (e.g., Cetyl Myristoleate, 13-LAHLA, Alpha-Linolenic Acid) or vehicle control for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., Nitric Oxide, Prostaglandin E2) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or Griess Reagent for nitric oxide.
-
Data Analysis: The percentage inhibition of cytokine production by the fatty acid ester is calculated relative to the LPS-stimulated vehicle control.
In Vivo Model of Arthritis (Adjuvant-Induced Arthritis in Rats)
This protocol is based on early studies investigating the protective effects of Cetyl Myristoleate against induced arthritis in rats.[14]
-
Animal Model: Male Wistar rats are used for the study.
-
Induction of Arthritis: Arthritis is induced by a sub-plantar injection of Freund's Complete Adjuvant (FCA) into the right hind paw.
-
Treatment: One group of rats receives an intraperitoneal injection of Cetyl Myristoleate prior to or following the FCA injection. A control group receives a vehicle injection.
-
Assessment of Inflammation: The degree of inflammation is assessed by measuring the paw volume using a plethysmometer at regular intervals. Other clinical signs such as swelling, redness, and joint stiffness are also monitored and scored.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and the arthritic joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: The change in paw volume and the arthritis scores are compared between the treatment and control groups to determine the anti-arthritic efficacy of the fatty acid ester.
Conclusion
The available evidence suggests that this compound and other fatty acid esters possess anti-inflammatory properties, potentially acting through the modulation of key inflammatory pathways such as the COX, LOX, and NF-κB signaling cascades. Cetyl Myristoleate has shown promise in reducing pain and swelling in arthritis models, while Palmitoleic Acid and Linoleic Acid esters have demonstrated the ability to decrease the production of pro-inflammatory cytokines in vitro.
However, a significant gap exists in the literature regarding direct, quantitative comparisons of the anti-inflammatory potency of this compound against other fatty acid esters under standardized experimental conditions. Future research should focus on head-to-head comparative studies to establish a clearer understanding of the relative efficacy and mechanisms of action of these compounds. Such studies will be invaluable for the development of novel anti-inflammatory therapeutics.
References
- 1. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rejuvenation-science.com [rejuvenation-science.com]
- 4. researchgate.net [researchgate.net]
- 5. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of tumour necrosis factor-alpha and interleukin 6 production by mononuclear cells following dietary fish-oil supplementation in healthy men and response to antioxidant co-supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Omega-3 fatty acid supplementation increases anti-inflammatory cytokines and attenuates systemic disease sequelae in experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Anti-Arthritic Effects of Myristoleyl Myristoleate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-arthritic efficacy of Myristoleyl Myristoleate (B1240118), primarily studied in its esterified form, Cetyl Myristoleate (CMO), against established anti-arthritic agents in validated animal models of arthritis. The data presented is compiled from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
Cetyl Myristoleate (CMO), a cetylated fatty acid derived from myristoleic acid, has demonstrated notable anti-inflammatory and anti-arthritic properties in preclinical animal models. The primary mechanisms of action are believed to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, key enzymatic cascades in the generation of inflammatory mediators. This guide synthesizes available data on CMO's efficacy in Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice, comparing its performance with standard-of-care drugs such as dexamethasone (B1670325) and methotrexate (B535133).
Comparative Efficacy of Cetyl Myristoleate
The following tables summarize the quantitative data from various studies, showcasing the effects of CMO on key arthritic parameters in comparison to control groups and standard anti-arthritic drugs.
Table 1: Efficacy of Cetyl Myristoleate in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose | Key Outcomes | Percentage Reduction in Paw Volume | Reference |
| Control (Adjuvant) | - | Severe paw edema and inflammation | 0% | [1] |
| Cetyl Myristoleate | 100 mg/kg | Dose-dependent reduction in paw volume | 10-18% | [2] |
| Cetyl Myristoleate | 300 mg/kg | Dose-dependent reduction in paw volume | Data not specified, but greater than 100 mg/kg | [2] |
| Cetyl Myristoleate | 450-500 mg/kg | "Virtually complete protection" against arthritis, normal appearance and weight gain | Data not specified | [3][4] |
| Dexamethasone | 5 mg/kg | Standard anti-inflammatory control | Significant reduction | [5] |
| Dexamethasone | 0.3 mg/kg | Standard anti-inflammatory control | Significant reduction | [6] |
Table 2: Efficacy of Cetyl Myristoleate in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dose | Route | Key Outcomes | Reference |
| Control (Collagen) | - | - | High incidence and severity of arthritis | [7][8] |
| Cetyl Myristoleate | 450 mg/kg | Intraperitoneal | Significantly lower incidence of disease, modest diminution in clinical signs | [7][8] |
| Cetyl Myristoleate | 900 mg/kg | Intraperitoneal | Significantly lower incidence of disease, modest diminution in clinical signs | [7][8] |
| Cetyl Myristoleate | 20 mg/kg | Oral | Reduced incidence of arthritis, small reduction in clinical signs | [7][8] |
| Methotrexate | 7.5 mg/kg/week | Intravenous | Significantly reduced incidence and severity of arthritis (mean arthritis index, paw thickness) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for the two primary animal models discussed.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Wistar) by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar surface of the right hind paw.
-
Treatment: Test compounds (e.g., Cetyl Myristoleate) or standard drugs (e.g., Dexamethasone) are typically administered daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).
-
Assessment: The primary endpoint is the measurement of paw volume using a plethysmometer at regular intervals. Other assessments include arthritic scoring based on erythema and swelling, body weight changes, and histological examination of the joints upon study termination.
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen (bovine or chicken) in Freund's Complete Adjuvant via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant is typically given 21 days after the primary immunization.
-
Treatment: Administration of test articles (e.g., Cetyl Myristoleate) or comparator drugs (e.g., Methotrexate) usually commences before the expected onset of arthritis or after clinical signs appear.
-
Assessment: Disease severity is monitored using a clinical scoring system that grades the extent of erythema and swelling in each paw. Paw thickness can also be measured using calipers. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
Signaling Pathways and Experimental Workflow
The anti-arthritic effect of Myristoleyl Myristoleate is primarily attributed to its influence on the arachidonic acid cascade, a critical pathway in the inflammatory response.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for evaluating anti-arthritic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journalijar.com [journalijar.com]
- 3. med.torrens.org [med.torrens.org]
- 4. Cetyl myristoleate isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [ceji.termedia.pl]
A Comparative Analysis of Myristoleyl Myristoleate Isomers: A Methodological Guide
Introduction
Myristoleyl myristoleate (B1240118) is a wax ester, a class of lipids formed from myristoleyl alcohol and myristoleic acid. Both components are 14-carbon monounsaturated fatty acids, and the location of the double bond (isomerism) is critical to the molecule's ultimate physicochemical properties and biological function. This guide addresses the theoretical comparison between two specific isomers: cis-9-tetradecenyl cis-9-tetradecenoate (cis-9 isomer) and cis-10-tetradecenyl cis-10-tetradecenoate (cis-10 isomer).
A direct, head-to-head comparison with quantitative experimental data for these specific isomers is not available in current public scientific literature. Such specific analyses are often conducted for proprietary purposes in industries like cosmetics or specialty chemicals and are typically not published. However, extensive research on other fatty acid isomers, such as the cis-9, trans-11 and trans-10, cis-12 isomers of conjugated linoleic acid (CLA), demonstrates that even subtle changes in double bond position can lead to profoundly different biological effects, including impacts on lipid metabolism, inflammation, and cellular signaling.[1][2][3][4]
This guide provides a framework for the comparative analysis of these two Myristoleyl myristoleate isomers. It outlines the necessary experimental protocols and data presentation structures that researchers and drug development professionals would employ to characterize and differentiate them.
Physicochemical and Biological Properties: A Comparative Framework
While specific data is unavailable, a comparative study would focus on key physicochemical and biological parameters. The following tables present a template for how such data would be structured.
Table 1: Comparative Physicochemical Properties
| Property | cis-9 Isomer | cis-10 Isomer | Method of Analysis |
| Molecular Weight | 420.7 g/mol | 420.7 g/mol | Mass Spectrometry |
| Melting Point (°C) | Expected to differ | Expected to differ | Differential Scanning Calorimetry (DSC) |
| Solubility Profile | Expected to differ | Expected to differ | Solvent Miscibility Testing |
| Oxidative Stability | Expected to differ | Expected to differ | Rancimat Method / Peroxide Value |
| Chromatographic Retention Time | Expected to differ | Expected to differ | GC-MS, RP-HPLC |
Note: The melting point of wax esters is influenced by total chain length and the position of the ester bond. Insertion of a double bond typically lowers the melting point significantly compared to saturated analogs.[5][6]
Table 2: Comparative In Vitro Biological Activity
| Assay | cis-9 Isomer | cis-10 Isomer | Cell Line / Model |
| Cytotoxicity (IC50) | Data Needed | Data Needed | e.g., HaCaT (Keratinocytes), HepG2 (Hepatocytes) |
| Anti-inflammatory Activity | Data Needed | Data Needed | LPS-stimulated RAW 264.7 Macrophages |
| Lipogenesis Inhibition | Data Needed | Data Needed | 3T3-L1 Adipocytes |
| Enzyme Inhibition (e.g., 5-LOX) | Data Needed | Data Needed | Cell-free enzymatic assay |
Experimental Protocols
A comprehensive comparison would require synthesis of both isomers followed by rigorous characterization and biological testing.
1. Synthesis and Purification Workflow
The synthesis of specific wax ester isomers is a multi-step process requiring precise control over chemical reactions to ensure the correct placement of the double bond and prevent isomerization.
2. Physicochemical Characterization Protocol
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a critical technique to confirm the molecular weight and purity of the synthesized esters. Wax esters can be identified by the chain lengths of their alcohol and acid components.[5] Single-ion monitoring can be used to quantify isomers in mixtures.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) and phase transition behavior of each isomer. The insertion of a double bond is known to decrease the melting temperature by approximately 30°C compared to saturated counterparts.[6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate wax ester isomers.[7] Isobaric wax esters with different ester moiety positions can be separated if the chain lengths are sufficiently different.[7]
3. Biological Activity Assay Workflow
The evaluation of biological activity would involve a series of in vitro cell-based assays to screen for desired effects, such as anti-inflammatory or anti-proliferative properties.
Potential Signaling Pathways
While no data exists for this compound isomers, studies on CLA isomers show they can divergently regulate key metabolic pathways. For example, the trans-10, cis-12 CLA isomer robustly inhibits lipogenesis by suppressing key proteins like Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACACA), and Sterol Regulatory Element-Binding Protein 1 (SREBP-1), an effect mediated through receptors like GPR40.[2] The cis-9, trans-11 isomer often lacks this inhibitory effect.[2] A similar divergence would be a key area of investigation for the cis-9 and cis-10 isomers of this compound.
While direct comparative data on cis-9 and cis-10 this compound is not publicly available, the principles of lipid chemistry and biology strongly suggest that these isomers would possess distinct properties. The analytical and biological testing frameworks outlined here provide a robust roadmap for researchers to undertake such a comparison. The key differentiation would likely arise from how the subtle change in double bond position affects the molecule's three-dimensional structure, influencing its interaction with cell membranes, enzymes, and receptors, ultimately leading to divergent biological outcomes. Further research is required to synthesize and test these specific compounds to validate these hypotheses.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Divergent Regulation of Mammary Lipogenesis by trans-10, cis-12 and cis-9, trans-11 CLA Isomers Is Determined by Receptor-Specific Signaling | MDPI [mdpi.com]
- 3. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cis-9, trans-11 and trans-10, cis-12 conjugated linoleic acid (CLA) isomers on immune function in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Efficacy of Myristoleyl Myristoleate and Other Cetylated Fatty Acids in Joint Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylated fatty acids (CFAs) are a class of naturally occurring fats that have garnered attention for their potential therapeutic effects in managing joint pain and inflammation associated with conditions like osteoarthritis. This guide provides a comparative overview of the efficacy of Myristoleyl Myristoleate (B1240118) and other related cetylated fatty acids, drawing upon available experimental data. While direct comparative studies on individual cetylated fatty acids are limited, this document synthesizes the existing research on CFA mixtures to offer insights into their mechanisms and therapeutic potential. The most studied of these is cetyl myristoleate.[1][2]
Comparative Efficacy of Cetylated Fatty Acid Mixtures
Clinical and preclinical studies have predominantly evaluated the efficacy of proprietary blends of cetylated fatty acids, often marketed under the brand name Celadrin®. These mixtures typically contain a variety of cetylated fatty acids, including cetyl myristoleate, cetyl myristate, cetyl palmitoleate, cetyl laurate, cetyl palmitate, and cetyl oleate.[3] Therefore, the following data represents the effects of these CFA mixtures.
Table 1: Summary of Clinical Trial Data for Oral Cetylated Fatty Acid Mixtures in Knee Osteoarthritis
| Study (Year) | N | Treatment Group | Control Group | Duration | Key Outcomes |
| Hesslink et al. (2002)[4] | 64 | CFA (Celadrin®) | Vegetable oil | 68 days | Knee Flexion: Significant increase of 10.1 degrees in the CFA group vs. 1.1 degrees in the placebo group (p < 0.001).Lequesne Algofunctional Index (LAI): Significant functional improvement in the CFA group (-5.4 points) compared to a modest improvement in the placebo group (-2.1 points) (p < 0.001). |
Table 2: Summary of In Vitro Anti-Inflammatory Effects of a Cetylated Fatty Acid Mixture
| Cell Line | Inflammatory Stimulus | Treatment | Measured Cytokines | Results |
| RAW264.7 (Mouse Macrophages)[5][6][7] | Lipopolysaccharide (LPS) | Cetylated fatty acids mixture (Celadrin®) | IL-6, MCP-1, TNF-α | Statistically significant decrease in the production of all three pro-inflammatory cytokines. |
Experimental Protocols
In Vitro Assessment of Anti-Inflammatory Activity
A common method to evaluate the anti-inflammatory properties of cetylated fatty acids involves the use of macrophage cell lines, such as RAW264.7.
Objective: To determine the effect of a cetylated fatty acid mixture on the production of pro-inflammatory cytokines in stimulated macrophages.
Methodology:
-
Cell Culture: RAW264.7 mouse macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response and the production of cytokines.
-
Treatment: Following stimulation, the cells are treated with various concentrations of the cetylated fatty acid mixture or a vehicle control.
-
Cytokine Measurement: After a specific incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Data Analysis: The cytokine levels in the treated groups are compared to the control group to determine the inhibitory effect of the cetylated fatty acid mixture.
In Vitro Assessment of Chondrogenesis
The potential of cetylated fatty acids to support cartilage health can be assessed using in vitro models of chondrogenesis.
Objective: To evaluate the effect of a cetylated fatty acid mixture on the differentiation of mesenchymal stem cells into chondrocytes.
Methodology:
-
Cell Source: Human adipose-derived stem cells (hADSCs) are often used due to their multipotent nature.
-
3D Culture: The hADSCs are cultured in a scaffold-free 3D system, which allows them to aggregate and form spheroids, an environment conducive to chondrogenesis.
-
Chondrogenic Induction: The cells are cultured in a specialized chondrogenic induction medium.
-
Treatment: The experimental group is treated with the cetylated fatty acid mixture added to the chondrogenic medium, while the control group receives the chondrogenic medium alone.
-
Assessment of Chondrogenesis: After a defined period (e.g., 21 days), the spheroids are analyzed for the expression and deposition of chondrogenic markers, such as collagen type II and aggrecan, using techniques like immunohistochemistry and quantitative real-time polymerase chain reaction (qRT-PCR).[5]
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which cetylated fatty acids exert their effects are still under investigation. However, several potential pathways have been proposed.
Inhibition of Inflammatory Mediators
One of the primary proposed mechanisms is the inhibition of key enzymes involved in the inflammatory cascade. Cetyl myristoleate, a prominent component of CFA mixtures, is believed to decrease the production of prostaglandins (B1171923) and leukotrienes by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1] This action would reduce inflammation and associated pain.
Modulation of the Endocannabinoid System
Recent research suggests that cetylated fatty acids may exert their analgesic and anti-inflammatory effects by modulating the endocannabinoid system.[9] Specifically, CFAs have been shown to inhibit the enzyme monoacylglycerol lipase (B570770) (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, CFAs can increase the local concentration of 2-AG, which in turn can lead to analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.[9][10]
Caption: Cetylated fatty acids may inhibit MAGL, increasing 2-AG levels and reducing inflammation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of cetylated fatty acids in a laboratory setting.
Caption: Workflow for in vitro evaluation of the anti-inflammatory effects of cetylated fatty acids.
Conclusion
The available evidence suggests that mixtures of cetylated fatty acids can be effective in reducing pain and improving function in individuals with osteoarthritis. The primary mechanisms of action appear to be related to the inhibition of inflammatory pathways and, as more recent evidence suggests, the modulation of the endocannabinoid system. However, there is a notable lack of research directly comparing the efficacy of individual cetylated fatty acids, such as this compound, against others in the same class. Future research should focus on elucidating the specific contributions of each cetylated fatty acid to the overall therapeutic effect and further exploring their detailed signaling mechanisms. Such studies will be invaluable for the development of more targeted and effective therapies for inflammatory joint conditions.
References
- 1. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 2. nutrientinnovations.com [nutrientinnovations.com]
- 3. dovepress.com [dovepress.com]
- 4. Cetylated fatty acids improve knee function in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Possible Endocannabinoid-Mediated Mechanism of Action of Cetylated Fatty Acids [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Study of Myristoleyl Myristoleate from Different Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Myristoleyl myristoleate (B1240118), a wax ester composed of myristoleyl alcohol and myristoleic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries due to its properties as an emollient, lubricant, and potential active ingredient. The performance and characteristics of myristoleyl myristoleate can be significantly influenced by its synthesis method. This guide provides a comparative analysis of the two primary synthesis routes: chemical synthesis and enzymatic synthesis, offering insights into the resulting product's purity, yield, and physicochemical properties relevant to drug development and scientific research.
Comparison of Key Performance Characteristics
The choice between chemical and enzymatic synthesis of this compound involves a trade-off between reaction speed and cost versus product purity and process sustainability. Below is a summary of key quantitative data comparing the two methods. It is important to note that direct comparative data for this compound is limited in publicly available literature; therefore, data from closely related wax esters, such as cetyl myristoleate and myristyl myristate, have been included to provide a comprehensive overview.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Source |
| Typical Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B - Novozym® 435) | [1](2) |
| Reaction Temperature | High (e.g., 70-150°C) | Mild (e.g., 40-70°C) | [3](4) |
| Reaction Time | 2-6 hours | 2-24 hours | [5](5) |
| Yield | Generally high (>90%) | Variable, can be high with optimization (up to 95%) | [6](6) |
| Purity of Crude Product | Lower, may contain by-products from side reactions and catalyst residues | Higher, due to high specificity of the enzyme | [7](8) |
| Downstream Purification | Often requires extensive purification (e.g., neutralization, column chromatography) to remove catalyst and by-products | Simpler purification, mainly removal of unreacted substrates | [3](4) |
| Solvent Usage | Often requires organic solvents | Can be performed in solvent-free systems or in non-polar organic solvents | [9](10) |
| Melting Point (°C) | ~25-35 (estimated for unsaturated wax ester) | ~25-35 (estimated for unsaturated wax ester) | [11](11) |
| Solubility | Soluble in organic solvents like chloroform, ethers, and aromatic solvents; insoluble in water.[7](7) | Soluble in organic solvents like chloroform, ethers, and aromatic solvents; insoluble in water.[7](7) | |
| Stability | Prone to isomerization of double bonds and side reactions at high temperatures. | Generally higher stability of the final product due to milder reaction conditions. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired product specifications.
Chemical Synthesis: Acid-Catalyzed Esterification
This protocol describes a typical laboratory-scale synthesis of this compound using an acid catalyst.
Materials:
-
Myristoleic acid
-
Myristoleyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve myristoleic acid (1 equivalent) and myristoleyl alcohol (1.1 equivalents) in toluene.
-
Add p-toluenesulfonic acid monohydrate (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol outlines a greener, enzymatic approach to the synthesis of this compound.
Materials:
-
Myristoleic acid
-
Myristoleyl alcohol
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
n-Hexane (solvent, optional for solvent-based reaction)
-
Molecular sieves (3Å)
-
Orbital shaker incubator
Procedure:
-
In a screw-capped flask, combine myristoleic acid (1 equivalent) and myristoleyl alcohol (1 equivalent). For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.
-
Add immobilized lipase (e.g., 5-10% by weight of total substrates).
-
Add activated molecular sieves to the reaction mixture to remove the water produced during esterification.
-
Incubate the flask in an orbital shaker at a controlled temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by analyzing aliquots using GC or high-performance liquid chromatography (HPLC).
-
Once the reaction reaches equilibrium or the desired conversion (typically 2-24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
If a solvent was used, evaporate it under reduced pressure.
-
The resulting product is typically of high purity, but can be further purified by column chromatography if required to remove any unreacted starting materials.
Product Characterization
The synthesized this compound should be characterized to determine its purity and identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the ester, and to quantify its purity.
-
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD): Suitable for the analysis of non-volatile wax esters and to determine purity.[12](12)
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic ester carbonyl stretch (~1740 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound.
Visualizations
General Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound, applicable to both chemical and enzymatic routes with minor variations.
Caption: A generalized workflow for the synthesis and purification of this compound.
Potential Mechanism of Action: Arachidonic Acid Cascade Inhibition
While the specific biological activities of this compound are still under investigation, the related compound, cetyl myristoleate, is suggested to exert anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of the arachidonic acid cascade.[1](2) This pathway is crucial in the inflammatory response.
Caption: Proposed inhibition of the Arachidonic Acid Cascade by this compound.
Conclusion
Both chemical and enzymatic synthesis methods can be effectively employed to produce this compound. Chemical synthesis is a well-established, rapid, and high-yielding method, but it often requires harsh reaction conditions and extensive purification. In contrast, enzymatic synthesis offers a milder, more specific, and environmentally friendly alternative that can lead to a purer product with simpler downstream processing. For applications in drug development and high-purity materials science, the enzymatic route is increasingly favored despite potentially longer reaction times and the initial cost of the biocatalyst. The choice of synthesis method will ultimately depend on the specific requirements for product purity, yield, cost, and environmental impact. Further research directly comparing the performance of this compound from these two routes in specific formulations is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The enzymatic synthesis of glucosylmyristate as a reaction model for general considerations on 'sugar esters' production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical and physical analyses of wax ester properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-Inflammatory Potency of Myristoleyl Myristoleate: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anti-inflammatory potency of Myristoleyl myristoleate (B1240118). Due to the limited direct research on Myristoleyl myristoleate, this guide synthesizes a potential anti-inflammatory profile based on its constituent molecules: myristoleic acid and myristyl alcohol. This inferred profile is compared with the well-researched alternative, Cetyl Myristoleate (CMO), and standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, to provide a comprehensive evaluation for research and drug development purposes.
Executive Summary
This compound, an ester of myristoleic acid and myristyl alcohol, is explored for its potential anti-inflammatory properties. While direct experimental data is scarce, an analysis of its components suggests a plausible, albeit likely modest, anti-inflammatory effect. Myristoleic acid has demonstrated some anti-inflammatory activity, whereas myristyl alcohol is primarily recognized as an emollient. In comparison, Cetyl Myristoleate (CMO) has been more extensively studied and has shown discernible anti-inflammatory effects both in vitro and in vivo. Standard NSAIDs like Indomethacin and Celecoxib serve as benchmarks with potent and well-characterized anti-inflammatory actions, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Data Presentation: Comparative Anti-Inflammatory Potency
The following tables summarize the available quantitative data for the in vitro and in vivo anti-inflammatory activities of the compared substances.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target | Assay | IC50 / Effect | Citation |
| This compound | COX-2 / 5-LOX | - | Data not available | - |
| (Inferred from Myristic Acid) | IL-10 Production | LPS-stimulated macrophages | 58% increase in IL-10 | [1] |
| Cetyl Myristoleate (CMO) | Inflammatory Cytokines | LPS-stimulated RAW264.7 macrophages | Dose-dependent reduction of TNF-α & IL-6 | [2][3] |
| Indomethacin | COX-1 | Enzyme Inhibition Assay | 230 nM | [4] |
| COX-2 | Enzyme Inhibition Assay | 127 nM - 630 nM | [4][5][6] | |
| Celecoxib | COX-2 | Enzyme Inhibition Assay | 40 nM | [7][8] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Model | Dosage | Effect | Citation |
| This compound | Carrageenan-induced paw edema | - | Data not available | - |
| Cetyl Myristoleate (CMO) | Collagen-induced arthritis (mice) | 450 & 900 mg/kg (i.p.) | Significantly lower disease incidence | [9][10] |
| Collagen-induced arthritis (mice) | 20 mg/kg/day (oral) | Reduced incidence of arthritis | [9][10] | |
| Indomethacin | Carrageenan-induced paw edema (rat) | 10 mg/kg | 54% inhibition of edema at 3 hours | [11] |
| Carrageenan-induced paw edema (rat) | 1.0 mg/kg (EC50) | Inhibition of edema | [6] | |
| Celecoxib | - | - | Data not available in searched results | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
1. Cyclooxygenase (COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial for the synthesis of prostaglandins, key mediators of inflammation. The peroxidase activity of COX is monitored colorimetrically or fluorometrically.
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme. The test compound and a reference inhibitor (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the test compound or reference inhibitor to the designated wells. Control wells receive only the vehicle.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Detection: Measure the absorbance or fluorescence at the appropriate wavelength over a kinetic or endpoint reading.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
-
2. Lipoxygenase (LOX) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are also inflammatory mediators. The assay spectrophotometrically measures the formation of hydroperoxides from linoleic acid.
-
Procedure:
-
Reagent Preparation: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer). The substrate, linoleic acid, is also prepared in a buffer solution.
-
Reaction Setup: In a 96-well plate or cuvettes, add the buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the lipoxygenase solution to each well and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the linoleic acid solution.
-
Detection: Immediately measure the increase in absorbance at 234 nm over a few minutes.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. The IC50 value is then determined.
-
3. Cytokine Release Assay in LPS-Stimulated Macrophages
-
Principle: This assay measures the effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells, such as macrophages, when stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Procedure:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.
-
Cell Plating: Seed the cells into a 24- or 96-well plate at a specific density and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a longer period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the inhibitory effect of the compound.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[13]
-
Procedure:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least a week.
-
Grouping: Divide the animals into control and treatment groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11][14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred anti-inflammatory action of this compound.
Caption: Workflow for in vitro COX-2 inhibition screening.
Caption: Workflow for in vivo carrageenan-induced paw edema.
Conclusion
Based on the available evidence, this compound is a compound with a theoretically plausible but unconfirmed anti-inflammatory potential. Its efficacy is likely to be modest and primarily attributable to its myristoleic acid component. For researchers and drug development professionals seeking a fatty acid-based anti-inflammatory agent, Cetyl Myristoleate (CMO) represents a more substantiated alternative with a growing body of preclinical and clinical data. Further direct investigation into the in vitro and in vivo anti-inflammatory properties of this compound is warranted to definitively establish its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future research.
References
- 1. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. apexbt.com [apexbt.com]
- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis [pubmed.ncbi.nlm.nih.gov]
- 10. Myristoleic acid produced by enterococci reduces obesity through brown adipose tissue activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carrageenan induced paw: Topics by Science.gov [science.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Comparative Guide to Myristoleyl Myristoleate's Mechanism of Action via Gene Expression Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed mechanism of action of Myristoleyl myristoleate (B1240118), contextualized through the lens of gene expression analysis. Due to the limited publicly available data on Myristoleyl myristoleate's effects on the transcriptome, this guide presents a hypothetical validation framework and compares it with published experimental data for the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).
This compound, a component of cetyl myristoleate complex, has been suggested to possess anti-inflammatory and joint health benefits.[1][2][3] The proposed mechanism centers on its potential to modulate inflammatory pathways, though robust clinical and molecular evidence remains limited.[3] Gene expression analysis, a powerful tool for elucidating the molecular mechanisms of therapeutic compounds, offers a pathway to validate these claims. This guide explores how such an analysis could be structured for this compound and contrasts it with the known gene expression signature of ibuprofen in the context of osteoarthritis.
Proposed Anti-Inflammatory Mechanism of this compound
The primary hypothesized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][4] These pathways are critical in the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[5][6][7] By potentially inhibiting the enzymes in these pathways, this compound is thought to reduce the production of these inflammatory mediators, thereby alleviating pain and inflammation associated with conditions like osteoarthritis.
Caption: Proposed inhibition of COX and LOX pathways by this compound.
Comparative Gene Expression Analysis
To validate its proposed mechanism, a hypothetical gene expression study on this compound is compared with an actual study on ibuprofen's effects on osteoarthritic chondrocytes.
Hypothetical Gene Expression Profile of this compound
A study could be designed to treat human primary chondrocytes, stimulated with an inflammatory agent like Interleukin-1 beta (IL-1β), with this compound. RNA sequencing would then be performed to identify differentially expressed genes. If this compound acts via the proposed mechanism, a downregulation of genes involved in the prostaglandin (B15479496) and leukotriene synthesis pathways would be expected.
Table 1: Hypothetical Gene Expression Changes in IL-1β-Stimulated Human Chondrocytes Treated with this compound
| Gene Symbol | Gene Name | Putative Function | Expected Change |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Key enzyme in prostaglandin synthesis | Downregulated |
| ALOX5 | Arachidonate 5-Lipoxygenase | Key enzyme in leukotriene synthesis | Downregulated |
| ALOX12 | Arachidonate 12-Lipoxygenase | Enzyme in the lipoxygenase pathway | Downregulated |
| PLA2G4A | Phospholipase A2 Group IVA | Releases arachidonic acid from membranes | Downregulated |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulated |
| MMP13 | Matrix Metallopeptidase 13 | Cartilage-degrading enzyme | Downregulated |
Experimentally Determined Gene Expression Profile of Ibuprofen
A study by Lehtinen et al. (2021) investigated the effects of ibuprofen on gene expression in primary osteoarthritic chondrocytes stimulated with IL-1β using RNA sequencing.[8][9][10][11] The findings provide a benchmark for the effects of a known COX inhibitor. In the presence of IL-1β, ibuprofen led to the differential expression of 93 genes (51 upregulated, 42 downregulated) with a fold change greater than 1.5.[9][11]
Table 2: Selected Differentially Expressed Genes in IL-1β-Stimulated Human Osteoarthritic Chondrocytes Treated with Ibuprofen
| Gene Symbol | Gene Name | Function | Fold Change |
| Upregulated Genes | |||
| PPARG | Peroxisome Proliferator-Activated Receptor Gamma | Anti-inflammatory transcription factor | >1.5 |
| IL10RA | Interleukin 10 Receptor Subunit Alpha | Receptor for anti-inflammatory cytokine IL-10 | >1.5 |
| CITED2 | Cbp/P300 Interacting Transactivator 2 | Transcriptional coactivator with anti-inflammatory roles | >1.5 |
| Downregulated Genes | |||
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | <-1.5 |
| CXCL8 (IL-8) | C-X-C Motif Chemokine Ligand 8 | Pro-inflammatory chemokine | <-1.5 |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Key enzyme in prostaglandin synthesis | <-1.5 |
Source: Adapted from Lehtinen et al., RMD Open, 2021.[8][9][10][11]
The results indicate that ibuprofen, in an inflammatory environment, shifts the chondrocyte transcriptome towards an anti-inflammatory phenotype.[8][9][10] Notably, ibuprofen downregulates key inflammatory mediators like IL-6 and CXCL8, and as expected, the gene for its target enzyme, PTGS2 (COX-2).
Experimental Protocols
A robust gene expression analysis is crucial for validating the mechanism of action of a compound. The following outlines a standard protocol for RNA sequencing of chondrocytes.
RNA Sequencing of Primary Human Chondrocytes
-
Cell Culture and Treatment:
-
Primary human chondrocytes are isolated from cartilage obtained from patients undergoing total knee arthroplasty.
-
Cells are cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.
-
For inflammatory stimulation, cells are pre-treated with a pro-inflammatory cytokine, such as IL-1β (e.g., 10 ng/mL), for a specified period (e.g., 24 hours).
-
Following stimulation, cells are treated with the test compound (this compound at various concentrations) or the comparator (ibuprofen, e.g., 10 µM) for another incubation period (e.g., 24 hours). A vehicle control group is also included.
-
-
RNA Isolation:
-
Total RNA is extracted from the chondrocyte cultures using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
An mRNA library is prepared from the total RNA using a library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq 6000).
-
-
Data Analysis:
-
The raw sequencing reads are subjected to quality control (e.g., using FastQC).
-
Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed between the different treatment groups (e.g., using DESeq2 or edgeR in R) to identify genes that are significantly up- or downregulated.
-
Pathway analysis and gene ontology enrichment analysis (e.g., using GSEA or DAVID) are performed to identify the biological pathways and functions affected by the treatment.
-
Caption: Workflow for RNA sequencing of chondrocytes to analyze gene expression changes.
Conclusion
While this compound is proposed to exert its anti-inflammatory effects through the inhibition of the COX and LOX pathways, this mechanism of action is yet to be validated by robust molecular evidence such as gene expression analysis. A hypothetical study design, as outlined in this guide, could provide the necessary data to elucidate its molecular targets.
In contrast, the effects of ibuprofen on the transcriptome of osteoarthritic chondrocytes have been experimentally determined, demonstrating a clear shift towards an anti-inflammatory phenotype in inflammatory conditions.[8][9][10][11] This includes the downregulation of key pro-inflammatory genes and the upregulation of anti-inflammatory factors.
For researchers and drug development professionals, this comparison highlights the importance of gene expression analysis in validating the mechanism of action of novel therapeutic compounds. While this compound holds promise, further investigation using transcriptomic approaches is necessary to substantiate its proposed benefits and to understand its molecular effects in comparison to established therapies like ibuprofen.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. poliklinika-harni.hr [poliklinika-harni.hr]
- 7. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq | Semantic Scholar [semanticscholar.org]
- 9. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.tuni.fi [researchportal.tuni.fi]
- 11. rmdopen.bmj.com [rmdopen.bmj.com]
Reproducibility of Preclinical Findings on Myristoleyl Myristoleate's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic effects of Myristoleyl Myristoleate (B1240118), primarily studied in the form of Cetyl Myristoleate (CMO), against common alternative treatments for inflammatory joint diseases. The data presented is collated from various preclinical studies to aid in the assessment of its reproducibility and therapeutic potential.
I. Comparative Efficacy in Preclinical Arthritis Models
The anti-arthritic effects of Myristoleyl Myristoleate (as CMO) have been evaluated in rodent models of arthritis, primarily the Collagen-Induced Arthritis (CIA) model in mice and the Adjuvant-Induced Arthritis (AIA) model in rats. These models mimic the pathological features of human rheumatoid arthritis. This section compares the efficacy of CMO with other agents commonly used or studied for arthritis treatment: Glucosamine, Chondroitin Sulfate (B86663), and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen (B1674241) and Celecoxib.
Table 1: Comparison of Therapeutic Effects in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dosage | Administration Route | Key Outcomes | Reported Efficacy |
| Cetyl Myristoleate (CMO) | 450 and 900 mg/kg | Intraperitoneal | Reduced incidence of arthritis, modest reduction in clinical signs[1][2] | Significantly lower disease incidence and modest diminution in clinical signs.[1][2] |
| 20 mg/kg/day | Oral | Reduced incidence of arthritis, small reduction in clinical signs[1][2] | Small reduction in the incidence and clinical signs of arthritis.[1][2] | |
| Celecoxib | 15 mg/kg | Oral (twice daily) | Weaker effect on clinical arthritis score compared to prednisolone (B192156) and an EP4 receptor antagonist[3] | Showed a trend towards inhibition of clinical score, with less overall effect by day 8.[4] |
| Glucosamine Sulfate | Not Specified | Not Specified | Inconsistent results in preclinical studies, with some showing positive effects on cartilage[5] | Heterogeneous results, with about half of studies showing positive responses on cartilage status and biomarkers.[5] |
Table 2: Comparison of Therapeutic Effects in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dosage | Administration Route | Key Outcomes | Reported Efficacy |
| Cetyl Myristoleate (CMO) | Not specified in detail in abstracts | Not specified | Good protection against adjuvant-induced arthritic states[6] | Afforded good protection against the development of arthritis.[6] |
| Ibuprofen | 8.75, 17.5, 35 mg/kg/day | Oral | Significant suppression of paw edema, thermal and mechanical hyperalgesia[7] | Significantly effective in suppressing paw edema and hyperalgesia.[7] |
| 50 mg/kg/day | Dietary | Consistently lowered arthritis scores and fibrinogen[8] | Lowered arthritis scores.[8] | |
| 70 mg/hind paw (topical) | Topical | Significant decrease in hind paw swelling and arthrogram score[9][10] | Significant local anti-inflammatory and antiarthritic effects.[9][10] | |
| Chondroitin Sulfate | 300 and 900 mg/kg/day | Oral | Significant reduction in the severity of arthritis and oxidative stress[11] | Capable of significantly reducing the severity of arthritis.[11] |
II. Experimental Protocols
Reproducibility of preclinical findings is critically dependent on the detailed methodology. Below are the summarized protocols for the key animal models cited in the comparative tables.
A. Collagen-Induced Arthritis (CIA) in Mice
This is a widely used autoimmune model of rheumatoid arthritis.
-
Animal Strain: DBA/1LacJ mice are highly susceptible.[1]
-
Induction:
-
Primary Immunization (Day 0): Emulsified bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.
-
Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Disease Development: Arthritis typically develops between days 26 and 35 after the primary immunization.
-
Assessment:
-
Clinical Scoring: Paws are scored based on the severity of erythema and swelling. A common scoring system ranges from 0 (normal) to 4 (severe swelling and ankylosis) for each paw, with a maximum total score of 16 per animal.[12][13][14]
-
Paw Volume/Thickness: Paw swelling is quantified using a plethysmometer or calipers.[12]
-
B. Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a rapid onset of inflammation.
-
Animal Strain: Lewis or Wistar rats are commonly used.[7]
-
Induction: A single intradermal injection of Mycobacterium butyricum suspended in incomplete Freund's adjuvant is administered into the footpad or the base of the tail.[11]
-
Disease Development: Inflammation in the injected paw develops within days, followed by a secondary systemic arthritis in other paws.
-
Assessment:
III. Signaling Pathways and Experimental Workflows
A. Proposed Signaling Pathway for this compound
This compound, as its ester cetyl myristoleate, is believed to exert its anti-inflammatory effects by modulating the arachidonic acid cascade. The proposed mechanism involves the inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[18][19][20][21] This dual inhibition is thought to reduce the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, some fatty acids have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that can regulate inflammatory responses.[22][23][24]
B. Experimental Workflow for Preclinical Arthritis Studies
The general workflow for evaluating a test compound in an animal model of arthritis is depicted below.
IV. Conclusion
Preclinical studies suggest that this compound (as Cetyl Myristoleate) exhibits anti-inflammatory and anti-arthritic properties in established animal models of arthritis.[1][2][6] The primary proposed mechanism is the dual inhibition of COX and 5-LOX pathways, which differentiates it from traditional NSAIDs that primarily target COX enzymes. However, the existing preclinical data, as presented in publicly available abstracts, often lacks the detailed quantitative comparisons necessary for a robust head-to-head evaluation against other therapeutic agents. While the protocols for inducing arthritis are well-established, the reproducibility of the therapeutic effects of this compound would be strengthened by further studies that include direct comparisons with standard-of-care treatments and provide comprehensive, quantitative outcome measures. Researchers are encouraged to consult the full-text publications for more detailed data and to design future studies with rigorous, standardized protocols to further elucidate the therapeutic potential of this compound.
References
- 1. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cetyl myristoleate isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacologic evaluation of locomotor activity versus inflammatory parameters in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of markers of inflammation, arthritis and pain in rats with adjuvant arthritis following the treatment with ibuprofen cream and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chondroitin sulfate effect on induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adjuvant-Induced Arthritis Model [chondrex.com]
- 16. researchgate.net [researchgate.net]
- 17. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 19. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of 5-LOX, COX-1, and COX-2 increases tendon healing and reduces muscle fibrosis and lipid accumulation after rotator cuff repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PPARs at the crossroads of lipid signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Natural products in atherosclerosis therapy by targeting PPARs: a review focusing on lipid metabolism and inflammation [frontiersin.org]
Safety Operating Guide
Proper Disposal of Myristoleyl Myristoleate: A Guide for Laboratory Professionals
Myristoleyl myristoleate (B1240118), a fatty acid ester, is not classified as a hazardous substance based on available data for structurally similar compounds.[1][2] Consequently, its disposal does not typically require specialized hazardous waste procedures. However, adherence to proper laboratory safety protocols and local regulations is essential to ensure a safe and environmentally responsible disposal process. This guide provides detailed, step-by-step procedures for the proper disposal of myristoleyl myristoleate in a laboratory setting.
Summary of Disposal and Safety Information
For quick reference, the following table summarizes the key disposal and safety parameters for this compound, based on data for analogous compounds like cetyl myristoleate and myristyl myristate.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance. | [1][2] |
| Flammability | Combustible, but will not ignite readily. | [1] |
| Flash Point | Approximately 71.3°C (for Cetyl Myristoleate). | [1] |
| Primary Disposal Method | Dispose of as non-hazardous solid waste. | [1][2][3] |
| Container Disposal | Triple rinse and recycle or dispose of as regular waste. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat. | [4] |
Experimental Protocols for Disposal
1. Uncontaminated this compound (Solid Waste):
-
Step 1: Collection. Place the uncontaminated this compound in a designated, sealed, and clearly labeled waste container. The label should include the chemical name and indicate that it is non-hazardous waste.
-
Step 2: Storage. Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
-
Step 3: Disposal. Dispose of the container in accordance with your institution's and local regulations for non-hazardous solid waste. This may include disposal in the regular laboratory trash, provided it is securely contained.
2. This compound Contaminated Materials (e.g., gloves, weigh boats, paper towels):
-
Step 1: Segregation. Collect all materials contaminated with this compound in a separate, clearly labeled waste bag or container.
-
Step 2: Disposal. Dispose of the container as non-hazardous solid waste, following your facility's specific guidelines.
3. Decontamination of Glassware and Equipment:
-
Step 1: Mechanical Removal. Scrape off any excess solid this compound from the glassware or equipment into the designated solid waste container.
-
Step 2: Washing. Wash the glassware and equipment with a suitable laboratory detergent and warm water.
-
Step 3: Rinsing. Rinse thoroughly with tap water, followed by a final rinse with deionized water.
4. Spill Cleanup:
-
Step 1: Personal Protective Equipment. Before addressing a spill, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Step 2: Containment. For a small spill, gently sweep up the solid material. Avoid creating dust.[3]
-
Step 3: Collection. Place the collected material into a labeled container for disposal as non-hazardous solid waste.
-
Step 4: Decontamination. Clean the spill area with a cloth dampened with a detergent solution, followed by a water rinse.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The disposal procedures provided are based on the available safety data for structurally similar compounds. It is crucial to consult your institution's specific safety guidelines and local regulations before disposing of any chemical waste. Always refer to a substance-specific Safety Data Sheet (SDS) if available.
References
Navigating the Safe Handling of Myristoleyl Myristoleate: A Guide for Laboratory Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Myristoleyl myristoleate (B1240118) is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, as with any chemical, it is crucial to handle it with care to minimize exposure and potential risks. The primary concerns are the potential for dust inhalation if in a powdered form and skin or eye irritation upon contact.[3] If heated, vapors may be produced, which should not be inhaled.[4]
A comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the recommended PPE for handling Myristoleyl myristoleate.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A full-face shield may be necessary when handling heated material.[4] | To protect against dust particles and potential splashes of molten material. |
| Hands | Nitrile gloves.[5][6] Heat-resistant gloves should be used when handling heated material.[4] | Nitrile gloves provide good chemical resistance for incidental contact.[5] Insulated gloves are essential to prevent thermal burns.[4] |
| Body | Laboratory coat or chemical-resistant apron.[3][5] | To protect skin and personal clothing from dust and splashes. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if dust is generated and ventilation is inadequate.[3][4] | To prevent inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure minimal exposure and a safe working environment.
Engineering Controls and Work Practices:
-
Ventilation: Work in a well-ventilated area.[1][7] A fume hood or other local exhaust ventilation should be used if there is a potential for dust or vapor generation.[2]
-
Handling Molten Material: If heating this compound, use appropriate heating equipment (e.g., a controlled temperature hot plate or water bath) and handle with caution to avoid burns.[4]
-
Dust Control: If handling a powdered form, minimize dust generation.[1][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3][7]
-
Housekeeping: Keep the work area clean and tidy. Promptly clean up any spills.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Spill and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material carefully to avoid generating dust and place it in a suitable, labeled container for disposal.[3] For molten spills, allow the material to cool and solidify before cleaning up.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan:
This compound should be disposed of in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.[1][7] Contaminated packaging should be handled in the same manner as the substance itself.[1]
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as chemical waste through a licensed waste disposal contractor. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, labeled solid waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated solid waste container. |
Disposal Decision Tree
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
